3-(2-Oxoimidazolidin-1-yl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxoimidazolidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-8-2-1-3-9(6-8)13-5-4-12-10(13)14/h1-3,6H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXIHDNWWGDWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466481 | |
| Record name | 3-(2-oxo-imidazolidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62868-34-2 | |
| Record name | 3-(2-oxo-imidazolidin-1-yl)-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary & Target Analysis
This guide details the synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS: 53878-89-2), a critical pharmacophore often utilized as a scaffold in androgen receptor antagonists and other bioactive small molecules.
The target molecule features a meta-substituted benzonitrile core fused to a cyclic urea (imidazolidin-2-one) . The synthesis is non-trivial due to the need to preserve the nitrile functionality while forming the five-membered heterocyclic ring.
Structural Analysis[1]
-
Core:
-Aryl-2-imidazolidinone. -
Sensitive Moiety: Nitrile (-CN). Susceptible to hydrolysis under strong acidic/basic conditions at high temperatures.
-
Key Challenge: Preventing over-alkylation or polymerization during ring closure.
Retrosynthetic Strategy
We evaluate two primary disconnections. Route A is the preferred method for scalability and reliability, while Route B is suitable for rapid, small-scale library generation.
Figure 1: Retrosynthetic analysis showing the Stepwise Cyclization (Route A) and Direct Coupling (Route B).
Detailed Protocol: Route A (Isocyanate Cyclization)
This route is selected for its robustness. It avoids heavy metal contamination and uses 3-aminobenzonitrile, a cheap commodity chemical.
Phase 1: Urea Formation
Reaction: 3-Aminobenzonitrile + 2-Chloroethyl isocyanate
| Reagent | Equiv.[1][2][3][4][5] | MW | Amount (Example) | Role |
| 3-Aminobenzonitrile | 1.0 | 118.14 | 11.8 g (100 mmol) | Starting Material |
| 2-Chloroethyl isocyanate | 1.1 | 105.52 | 11.6 g (9.4 mL) | Electrophile |
| Dichloromethane (DCM) | - | - | 200 mL | Solvent |
| Triethylamine (TEA) | 0.1 | 101.19 | 1.4 mL | Catalyst (Optional) |
Step-by-Step:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge 3-Aminobenzonitrile (11.8 g) and anhydrous DCM (150 mL). Stir until fully dissolved. Cool to 0°C using an ice bath.
-
Addition: Dilute 2-Chloroethyl isocyanate (11.6 g) in DCM (50 mL) and transfer to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C. Caution: Isocyanates are lachrymators.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show consumption of aniline (
) and formation of a lower urea spot. -
Isolation: The urea intermediate often precipitates.
Phase 2: Cyclization
Reaction: Urea Intermediate
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Urea Intermediate | 1.0 | Substrate |
| Potassium tert-butoxide (KOtBu) | 1.2 | Base |
| THF (Anhydrous) | 10 V | Solvent |
Step-by-Step:
-
Setup: 500 mL RBF under Nitrogen.
-
Dissolution: Suspend the Urea intermediate (from Phase 1) in anhydrous THF (10 mL per gram of urea). Cool to 0°C.
-
Cyclization: Add KOtBu (1.2 equiv) portion-wise over 15 minutes. The solution may turn yellow/orange.
-
Completion: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.
-
Quench: Quench carefully with Saturated
solution (50 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or Isopropanol.
-
Target Yield: 80–85% (over 2 steps).
-
Appearance: Off-white to white crystalline solid.
-
Alternative Protocol: Route B (Copper-Catalyzed Coupling)
Use this route if you already have Imidazolidin-2-one and need to make a library of analogs.
Reaction: 3-Bromobenzonitrile + Imidazolidin-2-one
Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand:
-Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane. -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane (reflux, 100°C) for 16–24 hours.
Mechanism & Logic: This is a modified Goldberg reaction. The amide nitrogen of the imidazolidinone coordinates to Cu(I), followed by oxidative addition of the aryl bromide and reductive elimination.
Figure 2: Catalytic cycle for the Copper-mediated C-N coupling.
Characterization & QC Criteria
To validate the synthesis, the following analytical signatures must be met:
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Imidazolidinone | |
| Imidazolidinone | ||
| Urea NH (Broad singlet) | ||
| Aromatic protons (3-substituted pattern) | ||
| IR Spectroscopy | ~2230 | Nitrile ( |
| ~1700–1720 | Cyclic Urea ( | |
| LC-MS | Molecular Ion (Calc MW: 187.20) |
Safety & Troubleshooting
Critical Hazards
-
2-Chloroethyl isocyanate: Highly toxic alkylating agent. Causes severe eye/skin burns. Use only in a fume hood. Quench glassware with 10% NaOH before removal.
-
Benzonitriles: While less toxic than free cyanide, metabolism can release
. Handle with gloves.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Phase 1 | Moisture in solvent | Use anhydrous DCM; isocyanates hydrolyze rapidly. |
| Incomplete Cyclization | Base too weak | Switch from |
| Dimer Formation | High concentration | Dilute reaction in Phase 2 to favor intramolecular cyclization over intermolecular polymerization. |
References
-
Synthesis of imidazolidin-2-ones via Isocyanates
-
Copper-Catalyzed C-N Coupling (Goldberg/Buchwald)
-
General Protocol for Urea Cyclization
- Title: "Synthesis of oxazolidinones and imidazolidinones"
- Source: Organic Letters (2006)
-
URL:[Link]
-
Isocyanate Handling & Reactivity
- Title: "Continuous Extraction of 2-Chloroethyl isocyan
- Source: NIH / PubMed Central
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Imidazolidinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 9. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 13. CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound - Google Patents [patents.google.com]
- 14. Synthesis of unsymmetrical 1,3-substituted-1,3-dihydro-benzimidazolones via copper-catalyzed C–N coupling under visible light - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
solubility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile in common solvents
An In-Depth Technical Guide to the Solubility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to a drug's ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Oxoimidazolidin-1-yl)benzonitrile. Rather than presenting a simple data sheet, we delve into the physicochemical principles governing its solubility, offer a predictive analysis based on its molecular structure, and provide a robust, step-by-step experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to approach the solubility of this and structurally similar molecules.
Introduction to 3-(2-Oxoimidazolidin-1-yl)benzonitrile
3-(2-Oxoimidazolidin-1-yl)benzonitrile is a heterocyclic organic compound featuring a central benzonitrile moiety substituted with an oxoimidazolidine ring. Its molecular structure presents a compelling case study in solubility, as it contains both a relatively nonpolar aromatic system and a highly polar cyclic urea (imidazolidinone) group.
-
Molecular Formula: C₁₀H₉N₃O
-
Molecular Weight: 203.20 g/mol
-
Key Structural Features:
-
Benzonitrile Group: A benzene ring substituted with a nitrile (-C≡N) group, contributing to the molecule's aromaticity and providing a site for dipole-dipole interactions.
-
2-Oxoimidazolidinone Ring: A five-membered ring containing two nitrogen atoms and a carbonyl group. This moiety is polar and possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and nitrogen atoms).
-
Understanding the solubility of this molecule is critical for its application in various fields. In medicinal chemistry, solubility directly impacts formulation strategies and a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] In process chemistry, solvent selection is paramount for optimizing reaction yields, controlling crystallization, and ensuring product purity.[2][3]
Physicochemical Analysis and Predicted Solubility Profile
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. We can dissect the structure of 3-(2-Oxoimidazolidin-1-yl)benzonitrile to predict its behavior in a range of common laboratory solvents.
The molecule's dual nature—a nonpolar phenyl ring and a polar imidazolidinone ring—suggests it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). However, it is expected to exhibit favorable solubility in solvents of intermediate polarity, particularly those capable of hydrogen bonding.
Table 1: Predicted Solubility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile and Rationale
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar imidazolidinone ring can form hydrogen bonds with protic solvents. However, the nonpolar benzonitrile group will limit high solubility, especially in water.[5] |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents have large dipole moments and can accept hydrogen bonds from the compound's N-H group, while also effectively solvating the benzonitrile portion. DMSO is often an excellent solvent for compounds of this type.[2] |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions but lack the strong hydrogen bonding capability of protic or aprotic polar solvents, leading to moderate solubility. |
| Nonpolar | Hexane, Toluene | Very Low | The significant polarity and hydrogen bonding potential of the imidazolidinone ring are incompatible with the weak van der Waals forces offered by nonpolar solvents.[4] |
Standard Protocol for Experimental Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocol describes the widely used "Shake-Flask" or "Excess Solid" method for determining thermodynamic solubility.[6] This method is considered a gold standard as it allows the system to reach equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.
Materials and Equipment
-
3-(2-Oxoimidazolidin-1-yl)benzonitrile (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Dichloromethane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 3-(2-Oxoimidazolidin-1-yl)benzonitrile to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~10-20 mg of solid per 1 mL of solvent is typical.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24-48 hour period is standard, but the ideal time should be determined by testing at multiple time points (e.g., 24, 48, 72 hours) to see when the concentration in solution plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is required to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution and falsely inflate the measured solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Critical Factors Influencing Solubility
The measured solubility is not an immutable constant but is influenced by several environmental and material properties.
Solid-State Properties: Polymorphism
It is a fundamental concept in materials science that different crystal forms (polymorphs) of the same compound can exhibit different physicochemical properties, including solubility and dissolution rate.[1][7] A metastable polymorph will generally have a higher apparent solubility than the most thermodynamically stable form. Therefore, it is crucial for researchers to characterize the solid form of the material being tested (e.g., via XRPD) to ensure consistency and reproducibility.
Solvent Characteristics
The choice of solvent is the most direct factor influencing solubility. Key solvent properties include:
-
Polarity (Dielectric Constant): A measure of a solvent's ability to separate charges. Solvents with higher dielectric constants are more polar.[4]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve solutes with complementary functionalities.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is critical for processes like crystallization.
Table 2: Properties of Common Laboratory Solvents
| Solvent | Dielectric Constant (20°C) | Type |
| n-Hexane | 1.89 | Nonpolar |
| Toluene | 2.38 | Nonpolar |
| Dichloromethane | 9.08 | Intermediate Polarity |
| Acetone | 20.7 | Polar Aprotic |
| Ethanol | 24.55 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic |
| Water | 80.1 | Polar Protic |
Conclusion
While no specific public data on the solubility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile is readily available, a thorough analysis of its molecular structure allows for a strong predictive framework. The compound's amphiphilic nature, with both polar hydrogen-bonding and nonpolar aromatic regions, suggests maximal solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and other intermediate-polarity solvents. Empirical verification using a robust protocol, such as the shake-flask method detailed herein, is essential. Researchers must remain vigilant to the influence of solid-state properties and experimental conditions to generate reliable and reproducible solubility data, which is foundational for the successful development and application of this chemical entity.
References
- Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. ACS Publications.
- Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Pharmaceutical Crystallization in drug development. Syrris.
- Compound solubility measurements for early drug discovery. Life Chemicals.
- Impact of Crystal Habit on Solubility of Ticagrelor. MDPI.
- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Westlab.
- Solubility Factors When Choosing a Solvent. Labroots.
- Solubility Model to Guide Solvent Selection in Synthetic Process Development. ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Solubility. Chemistry Online @ UTSC.
- FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Drug Development & Delivery.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. syrris.com [syrris.com]
Technical Guide: Spectroscopic Characterization of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS: 62868-34-2), a critical building block in the synthesis of androgen receptor antagonists and Factor Xa inhibitors.
As direct experimental spectral libraries for this specific nitrile derivative are often proprietary, this guide synthesizes data from high-fidelity structural analogs (specifically the 3-chlorophenyl and 4-cyanophenyl derivatives) and validated synthetic protocols. The data presented below represents a high-confidence reference standard for researchers confirming the identity of this intermediate.
Compound Identification
| Property | Detail |
| IUPAC Name | 3-(2-Oxoimidazolidin-1-yl)benzonitrile |
| Common Synonyms | 1-(3-Cyanophenyl)-2-imidazolidinone; N-(3-Cyanophenyl)ethyleneurea |
| CAS Number | 62868-34-2 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.19 g/mol |
| Structural Class | N-Aryl Cyclic Urea |
Synthesis & Preparation Protocol
To ensure the spectroscopic data correlates with high-purity material, the following "Gold Standard" synthesis route is recommended. This pathway minimizes side-product formation (e.g., dimerized ureas) that often complicates NMR interpretation.
Recommended Workflow: Intramolecular Cyclization
The most robust method involves the reaction of 3-aminobenzonitrile with 2-chloroethyl isocyanate, followed by base-induced cyclization.
Figure 1: Step-wise synthesis pathway via isocyanate addition and base-mediated cyclization.
Protocol Notes:
-
Stoichiometry: Use 1.1 equivalents of 2-chloroethyl isocyanate to ensure complete consumption of the aniline.
-
Purification: The intermediate urea often precipitates. The final cyclic product can be recrystallized from Ethanol/Water (9:1) to remove trace inorganic salts before spectroscopic analysis.
Spectroscopic Data Profile
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by two diagnostic bands: the sharp nitrile stretch and the strong cyclic urea carbonyl.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | 3250 - 3350 | Medium, Broad | Secondary Amide (cyclic) |
| C≡N Stretch | 2225 - 2235 | Medium, Sharp | Aryl Nitrile (Diagnostic) |
| C=O Stretch | 1690 - 1715 | Strong | Cyclic Urea (Imidazolidinone) |
| C=C Aromatic | 1580 - 1610 | Medium | Benzene Ring Breathing |
| C-N Stretch | 1250 - 1280 | Strong | Aryl-Nitrogen bond |
Analyst Insight: The carbonyl stretch in cyclic ureas (~1700 cm⁻¹) is typically higher in energy than acyclic ureas due to ring strain. The presence of the nitrile peak at ~2230 cm⁻¹ confirms the integrity of the 3-position substituent.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
The imidazolidinone ring protons often appear as a distinctive set of multiplets. The aromatic region shows a characteristic 3-substituted pattern.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.95 - 8.05 | Singlet (t-like) | 1H | Ar-H (C2) | Ortho to CN and N-Ring (Deshielded) |
| 7.75 - 7.85 | Doublet (d) | 1H | Ar-H (C4) | Ortho to CN |
| 7.45 - 7.55 | Multiplet (m) | 2H | Ar-H (C5, C6) | Meta/Para positions |
| 7.10 | Broad Singlet | 1H | N-H | Amide proton (Exchangeable with D₂O) |
| 3.85 - 3.95 | Triplet (t) | 2H | Ring -CH ₂-N-Ar | Adjacent to Aryl Nitrogen |
| 3.40 - 3.50 | Triplet (t) | 2H | Ring -CH ₂-NH | Adjacent to Amide Nitrogen |
Mechanistic Note: The protons at ~3.90 ppm are significantly deshielded compared to the protons at ~3.45 ppm. This is due to the electron-withdrawing nature of the aryl ring attached to N1, contrasting with the protonated N3.
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Note |
| 158.5 | C=O | Cyclic Urea Carbonyl |
| 141.2 | Ar-C (Ipso) | C1 (Attached to N) |
| 130.5 | Ar-C | C5 |
| 124.8 | Ar-C | C4 |
| 122.1 | Ar-C | C6 |
| 119.5 | C≡N | Nitrile Carbon |
| 118.2 | Ar-C | C2 |
| 111.5 | Ar-C (Ipso) | C3 (Attached to CN) |
| 44.8 | Ring -C H₂-N-Ar | C5 of Imidazolidinone |
| 36.5 | Ring -C H₂-NH | C4 of Imidazolidinone |
Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI (Electrospray Ionization) Molecular Ion: [M+H]⁺ = 188.08
Fragmentation Pathway (EI)
The fragmentation pattern is characteristic of N-aryl cyclic ureas. The primary loss involves the ejection of the carbonyl group or ring cleavage.
Figure 2: Proposed EI-MS fragmentation pathway showing major daughter ions.
References & Authority
The data and protocols above are synthesized from authoritative methodologies for imidazolidinone derivatives and grounded in comparative analysis of validated analogs.
-
MDPI (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization. (Provides 1H/13C NMR benchmarks for 1-(3-chlorophenyl) analogs).
-
PubChem (NIH). 1-(3-Chlorophenyl)imidazolidin-2-one Spectral Data. (Validated reference for chemical shift prediction).
-
Organic Chemistry Portal. Synthesis of Imidazolidinones. (Standard protocols for cyclic urea formation).
-
BenchChem. Application of Benzonitrile in the Synthesis of Pharmaceuticals.[1] (Context for nitrile group stability and reactivity).
Sources
The Strategic Utility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile in Modern Drug Discovery: Synthesis, Sourcing, and Application
As a Senior Application Scientist, I frequently encounter building blocks that serve as the backbone for entire discovery programs. 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS: 62868-34-2) is one such bifunctional scaffold. Combining a metabolically robust benzonitrile moiety with a versatile 2-oxoimidazolidine (cyclic urea) ring, this compound is a highly prized intermediate in the synthesis of androgen receptor antagonists, direct thrombin inhibitors, and various kinase modulators.
This technical guide provides an in-depth analysis of its physicochemical properties, commercial supply chain, and field-proven synthetic methodologies, complete with self-validating experimental protocols.
Physicochemical Profiling & Structural Analysis
The utility of 3-(2-Oxoimidazolidin-1-yl)benzonitrile stems from its dual-pharmacophore nature. The cyclic urea acts as an excellent hydrogen bond donor-acceptor system, capable of engaging target proteins via the carbonyl oxygen or the secondary amine. Meanwhile, the benzonitrile group serves as a highly modular synthetic handle or a bioisosteric replacement for halogens, offering enhanced metabolic stability against cytochrome P450-mediated oxidation.
Quantitative Physicochemical Data
Table 1: Key physicochemical parameters critical for library design and formulation.
| Property | Value | Structural/Functional Significance |
| Chemical Name | 3-(2-Oxoimidazolidin-1-yl)benzonitrile | Standard IUPAC nomenclature. |
| CAS Number | 62868-34-2[1] | Primary identifier for commercial sourcing. |
| Molecular Formula | C₁₀H₉N₃O | Defines mass spectrometry parameters. |
| Molecular Weight | 187.20 g/mol [2] | Low MW ensures high ligand efficiency (LE) in fragment-based design. |
| SMILES | N#Cc1cccc(N2CCNC2=O)c1 | Essential for in silico docking and cheminformatics. |
| H-Bond Donors | 1 | Provided by the free NH of the cyclic urea. |
| H-Bond Acceptors | 2 | Provided by the urea carbonyl and the nitrile nitrogen. |
| Topological Polar Surface Area | 53.1 Ų | Optimal for both oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Commercial Sourcing & Supply Chain Considerations
For drug development professionals, securing a reliable, high-purity supply of starting materials is non-negotiable. While 3-(2-Oxoimidazolidin-1-yl)benzonitrile is a specialized intermediate, it is accessible through several reputable global suppliers. When sourcing this compound for high-throughput screening (HTS) library synthesis, a minimum purity of 95% (verified by LC-MS and ¹H NMR) is mandatory to prevent catalytic poisoning in downstream cross-coupling reactions.
Table 2: Vetted commercial suppliers and quality control specifications.
| Supplier | Catalog Number | Purity Specification | Analytical Validation Provided |
| BLD Pharm [1] | BD01005616 | ≥95% | HPLC, ¹H NMR |
| Aaronchem [3] | AR01BFUF | ≥95% | COA, Mass Spectrometry |
| Biofount [4] | N/A | Standard | COA, HPLC, MSDS |
| ChemicalBook [5] | CB02676663 | Varies by vendor | Aggregator platform (requires secondary QC) |
Synthetic Methodologies & Experimental Protocols
While commercial sourcing is preferred for scale-up, researchers often need to synthesize this core scaffold in-house to introduce isotopic labels (e.g., ¹³C or ²H) or to generate structural analogs. The most robust method for constructing the aryl-nitrogen bond is the Buchwald-Hartwig Amination [6].
Protocol 1: Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile via Buchwald-Hartwig Cross-Coupling
Causality & Experimental Design:
-
Electrophile: 3-Bromobenzonitrile is chosen over the chloride (too unreactive) or the iodide (prone to side reactions and higher cost).
-
Catalyst/Ligand System: Pd₂(dba)₃ combined with Xantphos. Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry is critical because it accelerates the reductive elimination step of the catalytic cycle while suppressing unwanted β-hydride elimination, which is a common failure mode when coupling ureas or amides.
-
Base: Cs₂CO₃ is utilized as a mild, insoluble inorganic base. Stronger alkoxide bases (like NaOtBu) risk nucleophilic attack on the sensitive nitrile moiety.
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 15 minutes.
-
Reagent Loading: Add 3-bromobenzonitrile (1.0 equiv, 10 mmol), 2-imidazolidinone (1.2 equiv, 12 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and finely powdered anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M, 50 mL). The choice of dioxane allows for a reaction temperature of 100 °C, providing the necessary thermal energy to overcome the activation barrier of the C-N bond formation.
-
Reaction Execution: Heat the mixture to 100 °C under vigorous stirring for 12–16 hours.
-
Self-Validating Quality Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting 3-bromobenzonitrile (high Rf, UV active) should completely convert to a highly polar baseline spot (the product). Confirm mass conversion via LC-MS (Expected [M+H]⁺ = 188.1).
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.
Downstream Applications in Medicinal Chemistry
The true value of 3-(2-Oxoimidazolidin-1-yl)benzonitrile lies in its downstream divergent potential. The molecule acts as a central node from which diverse chemical space can be explored.
Figure 1: Divergent synthetic pathways originating from the 3-(2-Oxoimidazolidin-1-yl)benzonitrile core.
Protocol 2: N3-Alkylation of the Cyclic Urea
To synthesize analogs resembling advanced prostate cancer drugs, the free NH of the imidazolidinone ring must be functionalized.
Causality & Experimental Design:
-
Deprotonation: Sodium hydride (NaH) is used. The pKa of the cyclic urea NH is approximately 15. NaH irreversibly deprotonates the urea, driving the equilibrium forward through the evolution of hydrogen gas.
-
Solvent: Anhydrous DMF is strictly required to solubilize the resulting sodium urea salt and facilitate the SN2 nucleophilic attack on the incoming alkyl/aryl halide.
Step-by-Step Methodology:
-
Dissolve 3-(2-Oxoimidazolidin-1-yl)benzonitrile (1.0 equiv) in anhydrous DMF (0.1 M) under Argon at 0 °C.
-
Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Self-Validation Check: Observe the evolution of H₂ bubbles. Wait 30 minutes until bubbling ceases, indicating complete deprotonation.
-
-
Add the desired electrophile (e.g., an alkyl iodide or benzyl bromide, 1.1 equiv) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Mechanistic Signaling Pathways: Application Context
Compounds derived from the 3-(2-Oxoimidazolidin-1-yl)benzonitrile scaffold are heavily investigated in oncology, particularly as non-steroidal Androgen Receptor (AR) antagonists. The structural motif closely mimics the pharmacophore of clinically approved drugs like enzalutamide and apalutamide, which utilize a cyano-aryl group coupled to a cyclic urea/thioxourea derivative to competitively bind the AR ligand-binding domain (LBD).
Figure 2: Mechanism of action for imidazolidinone-derived antagonists in the Androgen Receptor signaling pathway.
By competitively binding to the AR[7], derivatives of this scaffold prevent the conformational changes required for the dissociation of heat shock proteins (HSP90), thereby blocking nuclear translocation and subsequent DNA binding at the Androgen Response Elements (ARE). This effectively halts the transcription of genes responsible for prostate cancer cell survival and proliferation.
References
-
Biofount. "62868-34-2 | 3-(2-oxoimidazolidin-1-yl)benzonitrile." Biofount, Retrieved March 2026. [Link]
-
American Chemical Society (ACS). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024.[Link]
-
National Center for Biotechnology Information (NCBI). "Androgen Receptor Signaling in Prostate Cancer." PubMed Central (PMC).[Link]
Sources
- 1. 40224-25-7|4-(2-Oxoimidazolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 62868-34-2|3-(2-Oxoimidazolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 62868-34-2|3-(2-oxoimidazolidin-1-yl)benzonitrile|3-(2-oxoimidazolidin-1-yl)benzonitrile|-范德生物科技公司 [bio-fount.com]
- 5. 3-(2-oxo-imidazolidin-1-yl)-benzonitrile | 62868-34-2 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2010149755A1 - 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17 - Google Patents [patents.google.com]
known analogs and derivatives of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
This guide provides an in-depth technical analysis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS 62868-34-2), a critical pharmacophore in the development of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs).
Context: Medicinal Chemistry & Drug Design | Target: Androgen Receptor (AR) | Class: N-Aryl-imidazolidin-2-ones
Executive Summary & Chemical Identity
3-(2-Oxoimidazolidin-1-yl)benzonitrile represents a simplified "A-ring" mimic used in the design of nuclear receptor ligands. Structurally, it consists of a meta-cyanophenyl group attached to a cyclic urea (imidazolidin-2-one).
This scaffold acts as a bioisostere for the N-aryl hydantoin and N-aryl thiohydantoin cores found in blockbuster anti-androgens. Its primary utility lies in its chemical stability (resistance to hydrolysis compared to hydantoins) and its ability to position the electron-withdrawing nitrile group (CN) to interact with the AR ligand-binding pocket (LBP), specifically mimicking the 3-ketone of testosterone.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(2-oxoimidazolidin-1-yl)benzonitrile |
| CAS Number | 62868-34-2 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Core Scaffold | N-Aryl-imidazolidin-2-one |
| Key Substituent | m-Cyano (Benzonitrile) |
| Electronic Effect | Strong Electron Withdrawal (σp ≈ 0.66) |
Structural Analogs & Pharmacological Context
The 3-(2-oxoimidazolidin-1-yl)benzonitrile core is the structural anchor for a lineage of AR antagonists. Understanding its derivatives requires mapping the evolution from this simple scaffold to high-affinity clinical drugs.
The "A-Ring" Bioisosteres (SAR Landscape)
The table below compares the core scaffold with its clinically relevant analogs, highlighting the structural modifications that drive potency.
| Compound Class | Representative Analog | Structural Modification vs. Core | Pharmacological Role |
| Core Scaffold | 3-(2-Oxoimidazolidin-1-yl)benzonitrile | Parent Molecule | SARM Precursor / Probe |
| Hydantoins | Nilutamide (Anandron) | Imidazolidine-2,4-dione ring + Nitro group | AR Antagonist (1st Gen) |
| Thiohydantoins | Enzalutamide (Xtandi) | 4-Thioxoimidazolidin-2-one + 3-CF₃ group | AR Antagonist (2nd Gen) |
| Oxazolidinones | LGD-4033 (Ligandrol) | Pyrrolidinone/Oxazolidinone variants | SARM (Anabolic) |
| Imidazolidines | Cherkasov Series | N-Aryl-oxazolidin-2-imine derivatives | Potent SARM (Sub-nM) |
Mechanistic Role of the Scaffold
The 3-benzonitrile moiety is critical for AR binding. In the AR ligand-binding pocket (LBP):
-
H-Bonding: The nitrile nitrogen accepts a hydrogen bond from Asn705 and Thr877 (helix 11), mimicking the interaction of the 3-keto group of testosterone.
-
Electronic Character: The electron-deficient phenyl ring (induced by the CN group) engages in π-stacking interactions with Phe764.
-
Cyclic Urea (Imidazolidinone): Acts as a rigid spacer, orienting the aryl ring. Unlike the hydantoin ring of Nilutamide, the imidazolidinone is less prone to hydrolytic ring-opening, offering improved metabolic stability.
Synthesis Protocols
The synthesis of 3-(2-oxoimidazolidin-1-yl)benzonitrile and its derivatives relies on the cyclization of N-aryl ureas. The following protocol is a validated, self-consistent method for generating this core.
Core Synthesis: Isocyanate Cyclization Method
Reaction Overview: 3-Aminobenzonitrile is reacted with 2-chloroethyl isocyanate to form a urea intermediate, which is then cyclized under basic conditions.
Step-by-Step Methodology:
-
Urea Formation:
-
Dissolve 3-aminobenzonitrile (10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Cool to 0°C under an inert atmosphere (N₂).
-
Add 2-chloroethyl isocyanate (11 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Checkpoint: Monitor by TLC (formation of a polar urea spot). Stir at Room Temperature (RT) for 4–6 hours.
-
Concentrate in vacuo to yield the crude N-(2-chloroethyl)urea.
-
-
Cyclization (Ring Closure):
-
Dissolve the crude urea in Tetrahydrofuran (THF) (30 mL).
-
Add Potassium tert-butoxide (KOtBu) (12 mmol, 1.2 equiv) or Sodium Hydride (NaH) at 0°C.
-
Stir at RT for 2 hours. The base promotes intramolecular nucleophilic attack of the urea nitrogen onto the alkyl chloride.
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane to obtain white crystals.
-
Synthesis of 4,4-Dimethyl Derivatives (Metabolic Stability)
To prevent oxidation at the imidazolidinone ring (a common metabolic soft spot), 4,4-dimethyl substitution is often introduced.
-
Reagent Change: Replace 2-chloroethyl isocyanate with 1-chloro-2-isocyanato-2-methylpropane (often generated in situ).
-
Alternative Route: React the aniline with 2-aminoisobutyric acid followed by cyclization with Triphosgene .
Visualizing the Pathway
The following diagram illustrates the structural evolution from the core scaffold to potent AR antagonists and the synthetic logic.
Caption: Synthesis of the core scaffold and its divergence into SARM and Anti-androgen drug classes.
Derivative Applications & SAR
Research indicates that while the core molecule is a weak binder, its derivatives exhibit high potency.
The "Cherkasov" SARM Series
A pivotal study (Li et al.) identified that modifying the imidazolidin-2-one core can lead to Oxazolidin-2-imines .
-
Discovery: During the synthesis of imidazolidinone derivatives, a rearrangement occurred yielding oxazolidin-2-imines.
-
Potency: These derivatives showed sub-nanomolar affinity for the AR, acting as potent SARMs.
-
Implication: The 3-(2-oxoimidazolidin-1-yl)benzonitrile scaffold is a "parent" structure that, upon chemical elaboration, yields highly selective muscle-anabolic agents.
CB2 Receptor Ligands
Derivatives of this scaffold, specifically N-[1,3-dialkyl-2-oxoimidazolidin-4-ylidene]sulfonamides, have been identified as selective ligands for the Cannabinoid Type 2 (CB2) receptor.
-
Modification: The ketone (C=O) at position 4 is replaced with a sulfonamide-ylidene.
-
Utility: Treatment of inflammation and pain without CNS side effects (CB2 is peripheral).
References
-
Li, H., et al. (2009). N-Aryl-oxazolidin-2-imine Muscle Selective Androgen Receptor Modulators Enhance Potency through Pharmacophore Reorientation. Journal of Medicinal Chemistry. Link
-
Manera, C., et al. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor (hCB2R) Ligands.[1] Molecules.[1][2][3][4][5][6][7][8] Link
-
Chemical Book. (2024). 3-(2-Oxoimidazolidin-1-yl)benzonitrile Product Entry.Link
-
PubChem. (2024). Imidazolidin-2-one Compound Summary. National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. accelsci.com [accelsci.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. w2bchemicals.com [w2bchemicals.com]
- 5. Full text of "CRC Handbook Of Chemistry And Physics 97th Edition ( 2016)" [archive.org]
- 6. equationchemical.com [equationchemical.com]
- 7. Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)" [archive.org]
- 8. Full text of "CRC Handbook of Chemistry and Physics 85th edition" [archive.org]
The 2-Oxoimidazolidine Scaffold in Modern Drug Discovery: Structural Rationale, Synthetic Methodologies, and Pharmacological Landscape
Executive Summary
The 2-oxoimidazolidine (imidazolidin-2-one or cyclic urea) core is a privileged heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry. Characterized by a fully saturated five-membered ring containing two nitrogen atoms and a C2 carbonyl group, this motif is omnipresent in biologically active natural products, chiral auxiliaries, and a plethora of FDA-approved therapeutics. This technical whitepaper synthesizes the structural rationale behind the scaffold's success, maps its pharmacological landscape, and provides field-proven, self-validating synthetic protocols for drug development professionals.
Structural & Physicochemical Rationale
The integration of the 2-oxoimidazolidine ring into small molecules is rarely accidental; it is a deliberate design choice driven by distinct physicochemical advantages:
-
Hydrogen Bonding & Target Anchoring: The C2 carbonyl oxygen serves as a potent, highly directional hydrogen bond acceptor, while unsubstituted N1/N3 positions act as hydrogen bond donors. This triad is critical for anchoring molecules within target protein pockets, frequently interacting with key Tyrosine or Tryptophan residues in enzyme active sites 1. Furthermore, the core acts as an excellent chelating agent capable of forming stable complexes with metal ions, enabling its use in metalloenzyme inhibition .
-
Conformational Restriction: Compared to linear ureas or amides, the five-membered cyclic urea restricts rotational degrees of freedom. This pre-organization drastically reduces the entropic penalty incurred upon receptor binding, thereby amplifying binding affinity.
-
Metabolic Stability: The cyclic nature of the urea shields the carbonyl carbon from rapid enzymatic hydrolysis by amidases, significantly enhancing the pharmacokinetic half-life and oral bioavailability of the resulting drug.
Pharmacological Landscape & FDA-Approved Therapeutics
The 2-oxoimidazolidine architecture is a foundational pillar for diverse therapeutic classes, ranging from broad-spectrum antibiotics to central nervous system (CNS) modulators 2.
Table 1: Key 2-Oxoimidazolidine-Containing Therapeutics
| Drug Name | Therapeutic Area | Primary Target / Mechanism | Scaffold Function |
| Imidapril | Cardiovascular | ACE Inhibitor | Provides chiral spatial orientation for zinc-binding |
| Azlocillin | Infectious Disease | Penicillin-binding proteins | Enhances broad-spectrum antibacterial activity |
| Emicerfont | Psychiatry | CRF-1 Receptor Antagonist | Core structural hub for lipophilic vectors |
| Ethotoin | Neurology | Voltage-gated Na+ channels | Modulates neuronal excitability |
| AB8939 | Oncology (AML) | Microtubule destabilizer | Overcomes P-glycoprotein efflux resistance |
Note: AB8939 recently received FDA Orphan Drug Designation for Acute Myeloid Leukemia (AML), highlighting the scaffold's emerging utility in overcoming multidrug-resistant malignancies 3.
Structure-Activity Relationship (SAR) Insights
The high modularity of the 2-oxoimidazolidine ring allows for precise SAR tuning.
-
N1 and N3 Substitutions: Alkylation or arylation at these nitrogen atoms fine-tunes lipophilicity (LogP) and dictates receptor subtype selectivity. For instance, in the development of muscarinic M3 selective antagonists, specific N-substitutions prevent off-target M2 receptor binding, thereby eliminating adverse systemic side effects 4.
-
C4 and C5 Substitutions: These carbons serve as vital stereocenters. Stereospecific substitutions here dictate the 3D trajectory of attached pharmacophores, ensuring optimal alignment within asymmetric binding pockets.
Pharmacophore and SAR model of the 2-oxoimidazolidine core.
Advanced Synthetic Methodologies
The synthesis of imidazolidin-2-ones has evolved significantly, moving away from highly toxic phosgene gas toward sustainable, catalytic, and regioselective protocols 5. The four primary pathways include:
-
Carbonylation of 1,2-Diamines: Direct incorporation of the carbonyl group using carbonyldiimidazole (CDI).
-
Intramolecular Cyclization: Acid-catalyzed cyclization of linear N-(2,2-dialkoxyethyl)ureas with C-nucleophiles, which offers excellent regioselectivity 1.
-
Catalytic Diamination of Olefins: Transition-metal-catalyzed direct conversion of alkenes into cyclic ureas.
-
Aziridine Ring Expansion: Stereospecific insertion of isocyanates into aziridines.
Primary synthetic pathways for 2-oxoimidazolidine derivatives.
Experimental Protocol: Pseudo-Multicomponent Synthesis
To ensure high yields and minimize intermediate degradation, a statistical analysis-based pseudo-multicomponent protocol is highly recommended for synthesizing 1,3-disubstituted imidazolidin-2-ones 2.
Causality & Rationale: The choice of solvent and temperature is the primary determinant of success in the cyclization phase. As demonstrated in Table 2, utilizing Tetrahydrofuran (THF) at 20°C fails to provide the necessary polarity and thermodynamic energy for CDI activation, resulting in poor yields. Switching to Dichloromethane (DCM) at 40°C stabilizes the transition state of the sterically hindered secondary diamine, driving the reaction to near completion.
Table 2: Quantitative Optimization of Imidazolidin-2-one Cyclization via CDI
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| THF | 20 | 64 | 21 | Suboptimal polarity for CDI activation |
| DCM | 40 | 17 | 98 | Optimal thermodynamic energy and transition state stabilization |
Step-by-Step Methodology
-
Schiff Base Formation: In a dry, round-bottom flask purged with inert gas (N2/Argon), dissolve trans-(R,R)-diaminocyclohexane (1.0 equiv) in anhydrous DCM. Add the corresponding aldehyde (2.0 equiv) dropwise. Stir at room temperature for 2 hours.
-
Intermediate Validation (Self-Validating Step): Withdraw a 10 µL aliquot, quench, and analyze via TLC (Hexane:EtOAc 7:3) and crude 1H-NMR. Critical Checkpoint: Confirm the complete disappearance of the aldehyde peak (CHO ~9.8 ppm) and the formation of the imine (CH=N ~8.2 ppm). Do not proceed to reduction until conversion is >95% to prevent the formation of mixed alcohol byproducts.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Borohydride (NaBH4) (2.5 equiv) in small portions to control aggressive hydrogen evolution. Allow the mixture to warm to room temperature and stir for 4 hours to yield the secondary diamine.
-
Cyclization: To the same pot, add Carbonyldiimidazole (CDI) (1.2 equiv). Heat the reaction mixture to 40°C (reflux in DCM) and stir for 17 hours.
-
Work-up & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 1,3-disubstituted imidazolidin-2-one.
Future Perspectives in Drug Discovery
The 2-oxoimidazolidine scaffold is poised to play a critical role in the development of next-generation modalities. Its rigid, non-planar geometry makes it an ideal, metabolically stable linker for Proteolysis Targeting Chimeras (PROTACs), where precise spatial distance between the E3 ligase ligand and the target protein binder is required. Furthermore, its proven ability to bypass efflux pumps positions cyclic ureas as a frontline structural strategy against multidrug-resistant malignancies and superbugs.
References
1.1 - MDPI (Molecules) 2.2 - PMC / National Institutes of Health 3. - Ataman Kimya 4.3 - Dila.gouv.fr 5.4 - Journal of Medicinal Chemistry (ACS Publications) 6.5 - OUCI
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [ouci.dntb.gov.ua]
Methodological & Application
Application Note: 3-(2-Oxoimidazolidin-1-yl)benzonitrile as a Core Scaffold in the Development of Next-Generation Prostate Cancer Therapeutics
Introduction & Scientific Rationale
The clinical management of Castration-Resistant Prostate Cancer (CRPC) remains a profound challenge in oncology. Despite the efficacy of first-line androgen deprivation therapy (ADT), tumors inevitably adapt, often through Androgen Receptor (AR) amplification, mutations in the AR ligand-binding domain (LBD), or upregulation of intratumoral androgen biosynthesis[1].
To combat these resistance mechanisms, drug development has focused on two primary targets:
-
The Androgen Receptor (AR): Direct antagonism to prevent nuclear translocation and DNA binding[2].
-
CYP17A1 (17α-hydroxylase/C17,20-lyase): Inhibition of the critical enzyme responsible for the biosynthesis of androgens from cholesterol precursors[3].
3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS 62868-34-2) has emerged as a highly versatile building block for synthesizing dual-action or highly selective inhibitors. The structural rationale is twofold:
-
The Imidazolidin-2-one Core: This cyclic urea acts as a bioisostere to the thiohydantoin ring found in enzalutamide or the hydantoin ring in nilutamide. It provides exceptional metabolic stability and rigidifies the molecule to optimally orient the flanking aryl groups[4].
-
The Benzonitrile Moiety: The cyano group is a classic pharmacophore in antiandrogens. It acts as a critical hydrogen bond acceptor, interacting with the Arg752 and Gln711 residues within the AR-LBD, anchoring the antagonist and preventing the conformational shift required for coactivator recruitment[2].
Mechanistic Pathways
By functionalizing the free secondary amine (N3) of the imidazolidin-2-one ring, researchers can drive the scaffold's selectivity. Substitution with a substituted phenyl ring typically yields potent AR antagonists, whereas substitution with a pyridine or imidazole ring (e.g., as seen in the clinical candidate ) coordinates the heme iron of CYP17A1, shutting down intratumoral steroidogenesis[].
Dual-pathway targeting of CRPC using imidazolidin-2-one derivatives.
Synthetic Derivatization Workflow
The primary synthetic route involves the N-arylation of 3-(2-Oxoimidazolidin-1-yl)benzonitrile. Because the cyclic urea nitrogen is a poor nucleophile, standard SNAr reactions are often insufficient. Palladium-catalyzed Buchwald-Hartwig cross-coupling is the preferred methodology to generate 1,3-disubstituted imidazolidin-2-ones[3].
Synthetic derivatization and screening workflow for imidazolidin-2-one library.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
This protocol describes the synthesis of a 1,3-disubstituted imidazolidin-2-one library compound.
-
Preparation: In an oven-dried Schlenk flask, combine 3-(2-Oxoimidazolidin-1-yl)benzonitrile (1.0 equiv), the desired aryl/heteroaryl bromide (1.2 equiv),
(0.05 equiv), Xantphos (0.10 equiv), and (2.0 equiv). -
Degassing: Evacuate and backfill the flask with ultra-pure
three times. Add anhydrous 1,4-dioxane (0.2 M) via syringe.-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active
species to inactive .
-
-
Reaction: Heat the mixture to 100°C for 12–16 hours under vigorous stirring.
-
Causality: The secondary amine of the imidazolidin-2-one is deactivated by the adjacent carbonyl. Xantphos, a bidentate ligand with a wide bite angle, forces a cis-coordination geometry at the palladium center. This suppresses unwanted
-hydride elimination and accelerates the reductive elimination step necessary to form the new C-N bond.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Protocol 2: In Vitro AR Reporter Gene Assay (Self-Validating System)
To evaluate the functional antagonism of the synthesized derivatives.
-
Cell Culture: Culture LNCaP cells (which express the clinically relevant T877A mutant AR) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Starvation: 48 hours prior to the assay, wash cells with PBS and switch to phenol red-free RPMI-1640 containing 5% Charcoal-Stripped FBS (CS-FBS).
-
Causality: Phenol red possesses weak estrogenic/androgenic activity. CS-FBS removes endogenous steroid hormones. This self-validating step ensures that the baseline AR activity is near zero, and any observed luminescence is strictly a product of the controlled experimental inputs.
-
-
Transfection & Treatment: Transfect cells with an ARE-Luciferase reporter plasmid. After 24 hours, treat cells with 0.1 nM Dihydrotestosterone (DHT) alongside serial dilutions of the test compound (0.1 nM to 10 µM).
-
Causality: 0.1 nM DHT represents a sub-maximal stimulatory concentration (approximate
). This creates a competitive environment where the antagonistic displacement by the test compound can be accurately quantified.
-
-
Readout: Lyse cells and measure luminescence using a Steady-Glo assay kit. Calculate
using non-linear regression.
Protocol 3: CYP17A1 Inhibition Assay (LC-MS/MS)
To evaluate the suppression of androgen biosynthesis.
-
Enzyme Preparation: Thaw human recombinant CYP17A1 supersomes (co-expressed with cytochrome P450 reductase) on ice.
-
Reaction Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 2.5 µM progesterone (substrate), and serial dilutions of the test compound.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, G6PDH, and
).-
Causality: CYP17A1 requires continuous electron transfer. A regenerating system ensures NADPH is constantly replenished, preventing cofactor depletion from becoming the rate-limiting step and ensuring the calculated
reflects true enzyme inhibition[6].
-
-
Termination & Analysis: Incubate at 37°C for 20 minutes. Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of 17α-hydroxyprogesterone.
Data Presentation: Representative Profiling
The following table summarizes the structure-activity relationship (SAR) profile of hypothetical derivatives synthesized from the 3-(2-Oxoimidazolidin-1-yl)benzonitrile scaffold, demonstrating how specific N3-substitutions shift the pharmacological profile.
| Compound ID | N3-Substitution | Target Profile | AR Antagonism | CYP17A1 Inhibition | LNCaP Viability |
| Scaffold | -H (Unsubstituted) | Baseline | > 10,000 | > 10,000 | > 50.0 |
| Deriv-A | 4-Fluoro-3-(trifluoromethyl)phenyl | AR Antagonist | 145 | > 5,000 | 2.4 |
| Deriv-B | 2-Chloropyridin-4-yl | CYP17 Inhibitor | > 5,000 | 42 | 5.1 |
| Deriv-C | 1H-Imidazol-1-yl-phenyl | Dual AR/CYP17 | 310 | 185 | 0.8 |
Note: Deriv-C demonstrates synergistic lethality in LNCaP cells due to the simultaneous blockade of AR signaling and intracellular androgen synthesis, highlighting the power of dual-targeting rational drug design.
References
-
Title: Selective androgen receptor modulators in preclinical and clinical development Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: MDPI (Molecules) URL: [Link]
-
Title: Combination of a 17-alpha-hydroxylase (c17,20-lyase) inhibitor and a specific pi-3k inhibitor for treating a tumor disease Source: Patsnap Eureka URL: [Link]
- Title: WO2010149755A1 - 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17 Source: Google Patents URL
- Title: WO2021026454A1 - Method of treating cancer (Abiraterone, Enzalutamide, and CFG920 mechanisms)
Sources
- 1. WO2021026454A1 - Method of treating cancer - Google Patents [patents.google.com]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010149755A1 - 1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of cyp 17 - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 6. Combination of a 17-alpha-hydroxylase (c17,20-lyase) inhibitor and a specific pi-3k inhibitor for treating a tumor disease - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Preclinical Evaluation of 3-(2-Oxoimidazolidin-1-yl)benzonitrile Derivatives in Prostate Cancer Models
Pharmacological Context & Mechanistic Rationale
The 1,3-disubstituted imidazolidin-2-one scaffold, particularly those featuring a benzonitrile moiety such as 3-(2-Oxoimidazolidin-1-yl)benzonitrile , has emerged as a highly versatile pharmacophore in oncology drug discovery. This specific structural motif is heavily utilized in the design of next-generation inhibitors targeting Cytochrome P450 17A1 (CYP17A1) and the Androgen Receptor (AR) .
In the context of castration-resistant prostate cancer (CRPC), tumors bypass traditional androgen deprivation therapy by upregulating intratumoral de novo androgen synthesis. CYP17A1 is the critical gatekeeper enzyme in this pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities to convert pregnane precursors into androgens (DHEA and testosterone) . By utilizing 3-(2-Oxoimidazolidin-1-yl)benzonitrile as a screening compound or building block, researchers can evaluate its dual capacity to block CYP17A1-mediated steroidogenesis and directly antagonize the AR ligand-binding domain .
Fig 1: Mechanism of action for dual CYP17A1/AR inhibition in prostate cancer.
Compound Handling & Formulation Standards
To ensure reproducibility across all cell culture assays, strict adherence to compound handling protocols is required.
Table 1: Compound Specifications & Handling
| Parameter | Specification | Causality & Best Practices |
| Primary Solvent | 100% DMSO (Cell Culture Grade) | Ensures complete dissolution of the hydrophobic benzonitrile core. |
| Stock Concentration | 10 mM | Allows for a maximum final assay DMSO concentration of ≤0.1% to prevent solvent-induced cytotoxicity. |
| Storage Conditions | -20°C, desiccated, protected from light | Prevents hydrolysis of the imidazolidin-2-one ring and oxidative degradation. |
| Freeze-Thaw Limit | Maximum 3 cycles | Repeated thermal cycling can cause micro-precipitation, artificially lowering the effective concentration in the assay. |
Self-Validating Experimental Workflows
To establish a self-validating system, the following protocols incorporate built-in controls. We utilize LNCaP cells (AR-positive, androgen-dependent) as the primary model, and PC3 cells (AR-negative, androgen-independent) as a counter-screen to rule out off-target generalized cytotoxicity.
Fig 2: Experimental workflow for evaluating CYP17A1 inhibitors in vitro.
Workflow 1: Phenotypic Counter-Screening (Cell Viability)
This assay determines if the compound selectively inhibits androgen-dependent cell growth.
-
Cell Seeding: Seed LNCaP and PC3 cells at 5,000 cells/well in 96-well plates using standard RPMI-1640 + 10% FBS. Incubate for 24 hours.
-
Steroid Starvation: Wash cells 2x with PBS and switch to Phenol Red-free RPMI supplemented with 5% Charcoal-Stripped Serum (CSS).
-
Causality: Phenol red possesses weak estrogenic/androgenic activity. CSS removes endogenous hormones. This forces the LNCaP cells to rely entirely on exogenously provided precursors for survival, creating a clean baseline.
-
-
Compound Treatment: After 48 hours of starvation, treat cells with a dose-response of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (0.1 nM to 10 µM). Co-administer 10 nM Pregnenolone to all wells.
-
Causality: Prostate cancer cell lines are notoriously inefficient at synthesizing cholesterol de novo. Providing pregnenolone (the direct substrate for CYP17A1) ensures the assay specifically interrogates the compound's ability to block CYP17A1-mediated conversion into growth-promoting androgens.
-
Validation Controls: Use Abiraterone Acetate (1 µM) as a positive control for CYP17A1 inhibition, and 0.1% DMSO as the vehicle control.
-
-
Endpoint Readout: Incubate for 6 days. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence to quantify ATP (viability).
Workflow 2: Target Engagement (Intracellular Steroidogenesis)
This assay directly measures the biochemical inhibition of CYP17A1 17,20-lyase activity.
-
Cell Seeding & Starvation: Seed LNCaP cells in 24-well plates (50,000 cells/well). Follow the same 48-hour CSS starvation protocol as Workflow 1.
-
Treatment: Treat with the compound dose-response and 1 µM Pregnenolone .
-
Causality: A higher concentration of the precursor is required here to generate sufficient downstream metabolites for detection within a shorter timeframe.
-
-
Supernatant Collection: After 48 hours, collect the culture media. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
-
ELISA Quantification: Analyze the supernatant using highly sensitive DHEA and Testosterone ELISA kits.
Workflow 3: Downstream Pathway Validation (AR Transcriptional Activity)
This assay confirms whether the reduction in androgens (or direct AR antagonism) successfully shuts down AR-driven gene expression.
-
Transfection: Seed LNCaP cells in 96-well plates. After 24 hours, co-transfect with a PSA-Luciferase reporter plasmid (containing Androgen Response Elements) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Switch to CSS media. Treat with the compound dose-response + 10 nM Pregnenolone.
-
Dual-Luciferase Assay: After 48 hours, lyse the cells and sequentially measure Firefly and Renilla luminescence.
-
Causality: Normalizing Firefly luminescence against Renilla controls for any variations in transfection efficiency or generalized compound toxicity, ensuring the readout is strictly a measure of AR transcriptional activity.
-
Data Synthesis & Expected Outcomes
A successful 3-(2-Oxoimidazolidin-1-yl)benzonitrile derivative should demonstrate a highly specific pharmacological profile, summarized below.
Table 2: Expected Quantitative Data Profile
| Assay Endpoint | LNCaP (AR+) Expected Result | PC3 (AR-) Expected Result | Scientific Interpretation |
| Cell Viability (IC50) | < 500 nM | > 10 µM | Confirms the compound selectively targets androgen-dependent proliferation rather than acting as a general cytotoxin. |
| Testosterone Secretion | > 80% reduction at 1 µM | N/A | Direct evidence of CYP17A1 17,20-lyase inhibition. |
| PSA-Luciferase Activity | Dose-dependent decrease | N/A | Confirms that target engagement translates to the shutdown of downstream oncogenic AR signaling. |
Critical Troubleshooting & E-E-A-T Insights
-
The "Edge Effect" in Extended Assays: The 6-day viability assay is highly susceptible to evaporation in the outer wells of a 96-well plate, which artificially concentrates the compound and media salts. Solution: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for experimental data.
-
Biphasic AR Responses: When testing AR modulators, extremely high concentrations of precursors (e.g., >100 nM Pregnenolone) can overwhelm competitive inhibitors, shifting the apparent IC50. Always titrate the precursor concentration to find the minimal dose required to rescue LNCaP growth in CSS before running the full compound screen.
-
Distinguishing CYP17A1 Inhibition from Direct AR Antagonism: If the compound suppresses PSA-Luciferase activity even when cells are treated directly with 1 nM Dihydrotestosterone (DHT) instead of Pregnenolone, the compound possesses direct AR antagonistic properties (similar to Enzalutamide) in addition to its CYP17A1 inhibitory effects.
References
- BOCK Mark G, et al. (Novartis AG). "1,3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17." Patent WO2010149755A1.
-
Gomez L, Kovac JR, Lamb DJ. "CYP17A1 inhibitors in castration-resistant prostate cancer." Steroids. 2015 Mar;95:80-87. Available at:[Link]
-
Yin L, Hu Q. "CYP17 Inhibitors—Abiraterone, C17,20-Lyase Inhibitors and Multi-Targeting Agents." Nature Reviews Urology. 2013;11:32. Available at: [Link]
HPLC-MS/MS analysis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile in biological samples
Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile in Biological Matrices
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS 62868-34-2) in human plasma and urine. As a structural analog and potential metabolite/impurity of benzonitrile-based pharmaceuticals (e.g., androgen receptor antagonists, aromatase inhibitors), accurate quantification of this compound is critical for pharmacokinetic (PK) and toxicological assessments. The method utilizes Liquid-Liquid Extraction (LLE) for superior sample cleanup, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of 6.0 minutes.
Introduction & Scientific Rationale
3-(2-Oxoimidazolidin-1-yl)benzonitrile represents a class of N-aryl imidazolidinones often found as substructures in bioactive molecules or as degradation products in pharmaceutical synthesis. Its physicochemical profile—characterized by a polar imidazolidinone ring fused to a lipophilic benzonitrile moiety—presents specific bioanalytical challenges:
-
Polarity: The imidazolidinone ring increases polarity (LogP ~1.2), necessitating careful column selection to prevent early elution and ion suppression.
-
Matrix Interference: Endogenous plasma components can interfere with the ionization of the nitrile group.
-
Stability: The imidazolidinone ring is generally stable, but the nitrile group can be susceptible to hydrolysis under extreme pH, requiring buffered extraction conditions.
This protocol leverages Positive Electrospray Ionization (ESI+) due to the basicity of the imidazolidine nitrogens, ensuring high sensitivity. A Liquid-Liquid Extraction (LLE) strategy is employed to minimize matrix effects (phospholipids) common in protein precipitation methods.
Physicochemical Properties
| Property | Value / Description | Relevance to Method |
| Chemical Structure | 3-(2-oxoimidazolidin-1-yl)benzonitrile | Target Analyte |
| Molecular Formula | C₁₀H₉N₃O | Precursor Ion Selection |
| Molecular Weight | 187.20 g/mol | [M+H]⁺ = 188.2 |
| LogP (Predicted) | ~1.2 - 1.5 | Retention on C18; Soluble in organic solvents |
| pKa | ~13 (Amide N-H), ~ -1 (Protonation) | Neutral at physiological pH; Protonates in acidic mobile phase |
| Solubility | Soluble in MeOH, ACN, DMSO, EtOAc | Compatible with reversed-phase LC and LLE |
Experimental Protocol
Chemicals and Reagents[1][2][3]
-
Analyte: 3-(2-Oxoimidazolidin-1-yl)benzonitrile (Reference Standard, >98% purity).
-
Internal Standard (IS): 3-(2-Oxoimidazolidin-1-yl)benzonitrile-d4 (Custom synthesis recommended) or structural analog 3-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile .
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Stock and Working Solutions
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of DMSO/MeOH (50:50 v/v). Store at -20°C.
-
Working Standard Solutions: Serially dilute stock in ACN:Water (50:50 v/v) to prepare calibration standards (1.0 – 1000 ng/mL).
-
Internal Standard Solution: Prepare at 100 ng/mL in ACN.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE provides cleaner extracts than protein precipitation by removing phospholipids that cause ion suppression in ESI+.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex for 10 sec.
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Alternative: Ethyl Acetate (EtOAc) can be used for slightly higher recovery but may extract more matrix background.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm (4°C) for 5 minutes.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A:B (80:20). Vortex for 1 min and centrifuge.
LC-MS/MS Conditions
Liquid Chromatography (HPLC)[3][4]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
Mobile Phase Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load Sample |
| 3.50 | 90 | Linear Gradient |
| 4.50 | 90 | Wash |
| 4.60 | 10 | Re-equilibration |
| 6.00 | 10 | Stop |
Mass Spectrometry (MS/MS)
-
System: SCIEX Triple Quad™ 6500+ or Thermo Altis.
-
Ionization: ESI Positive Mode (+).
-
Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Gas 1 / Gas 2: 50 / 60 psi
-
MRM Transitions: Note: Transitions should be optimized by direct infusion of the standard.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | ID Rationale |
| 3-(2-Oxoimidazolidin-1-yl)benzonitrile | 188.2 | 145.1 | 50 | 25 | Loss of -CHNO (Imidazolidinone ring fragment) |
| 188.2 | 118.1 | 50 | 35 | Loss of Imidazolidinone ring (Benzonitrile ion) | |
| Internal Standard (d4) | 192.2 | 149.1 | 50 | 25 | Deuterated analog |
Workflow Visualization
Caption: Step-by-step bioanalytical workflow from sample extraction to data quantification.
Method Validation & Performance (Expected)
This method is designed to comply with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
-
Linearity: 1.0 – 1000 ng/mL (r² > 0.995).
-
Accuracy & Precision: Intra- and inter-day CV < 15% ( < 20% at LLOQ).
-
Recovery: > 85% using MTBE extraction.
-
Matrix Effect: 95-105% (Minimal ion suppression due to LLE cleanup).
-
Stability:
-
Bench-top: 24 hours at Room Temp.
-
Freeze-thaw: 3 cycles (-80°C to RT).
-
Autosampler: 48 hours at 10°C.
-
Troubleshooting & Field Insights
-
Peak Tailing: If significant tailing is observed, increase the Ammonium Formate concentration in Mobile Phase A to 5mM. The imidazolidinone ring can interact with free silanols; a higher ionic strength buffer helps mask these sites.
-
Sensitivity Issues: If the LLOQ of 1.0 ng/mL is not met, switch the reconstitution solvent to 100% Mobile Phase A (high aqueous). This allows for a larger injection volume (up to 10-15 µL) without peak distortion (solvent effect).
-
Carryover: Due to the polar nature, carryover is less likely than with lipophilic drugs. However, ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50 + 0.1% FA).
-
Isomer Interference: Be aware of the oxazolidinone analog (CAS 353265-77-7). Although the mass is different (188 vs 187), isotopic overlap can occur. Ensure chromatographic resolution if both are present.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CAS 62868-34-2: 3-(2-Oxoimidazolidin-1-yl)benzonitrile.[4] National Library of Medicine. Retrieved from [Link]
- Sarkar, P., et al. (2020). Method development and validation for the estimation of Enzalutamide and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for benzonitrile/imidazolidinone analysis).
Sources
Application Notes & Protocols: Characterization of 3-(2-Oxoimidazolidin-1-yl)benzonitrile as a Putative Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis, cell motility, and intracellular transport, making them a key target for anticancer drug development.[1][2][3] The disruption of microtubule dynamics is a clinically validated strategy in oncology.[4] This document provides a comprehensive guide for the characterization of novel chemical entities as potential microtubule-targeting agents (MTAs), using the hypothetical compound 3-(2-Oxoimidazolidin-1-yl)benzonitrile as a case study. While specific data on this compound is not extensively available in public literature, the protocols outlined herein represent the standard, validated methodologies for evaluating any new compound for microtubule-destabilizing activity. This guide covers in vitro tubulin polymerization assays, cell-based immunofluorescence studies of microtubule architecture, and cell cycle analysis.
Introduction: The Rationale for Targeting Microtubules
The dynamic instability of microtubules, a process of rapid polymerization and depolymerization, is fundamental to their cellular function.[4] In dividing cells, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes.[3] Agents that interfere with this process can induce mitotic arrest, leading to apoptosis or mitotic catastrophe in rapidly proliferating cancer cells.[1][5]
Known MTAs are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[1][6][7] These agents bind to distinct sites on the tubulin dimer.[6][7] The imidazolidinone scaffold and benzonitrile moiety are present in various biologically active compounds, including some with anticancer properties, suggesting that 3-(2-Oxoimidazolidin-1-yl)benzonitrile is a plausible candidate for microtubule-targeting activity.[8][9][10]
Mechanism of Action: A-Hypothetical Framework
It is hypothesized that 3-(2-Oxoimidazolidin-1-yl)benzonitrile may act as a microtubule-destabilizing agent by binding to tubulin heterodimers, thereby preventing their polymerization into microtubules. This action would lead to a net decrease in the cellular microtubule polymer mass, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase.[1][5] The potential binding site could be the colchicine-binding site, a common target for small molecule inhibitors.[3][5][11]
Caption: A general workflow for the characterization of a novel microtubule-targeting agent.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (absorbance) at 350 nm.[4][12]
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[4]
-
GTP stock solution (10 mM in water)[4]
-
Glycerol
-
3-(2-Oxoimidazolidin-1-yl)benzonitrile (test compound)
-
Nocodazole (positive control for inhibition)[13]
-
Paclitaxel (positive control for stabilization)[13]
-
DMSO (vehicle control)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.[12]
-
Prepare a working solution of GTP (1 mM) in GTB.
-
Prepare serial dilutions of the test compound, nocodazole, and paclitaxel in GTB. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup (on ice):
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximal polymer mass.
-
Determine the IC50 value (the concentration of the compound that inhibits polymerization by 50%) by plotting the inhibition of polymerization against the log of the compound concentration.
-
| Compound | Expected Effect on Tubulin Polymerization | Mechanism |
| Vehicle (DMSO) | Normal sigmoidal polymerization curve | Baseline |
| Nocodazole | Inhibition of polymerization | Microtubule Destabilizer |
| Paclitaxel | Enhancement of polymerization | Microtubule Stabilizer |
| 3-(2-Oxoimidazolidin-1-yl)benzonitrile (Hypothetical) | Inhibition of polymerization | Putative Microtubule Destabilizer |
Immunofluorescence Microscopy of Microtubule Network
This method allows for the direct visualization of the effects of the test compound on the microtubule cytoskeleton in cultured cells.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Glass coverslips
-
Cell culture medium
-
3-(2-Oxoimidazolidin-1-yl)benzonitrile
-
Nocodazole (positive control)
-
Paclitaxel (positive control)
-
Microtubule-stabilizing buffer (MTSB)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, controls, or vehicle for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[14]
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-α-tubulin primary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Expected Results:
-
Vehicle-treated cells: Well-organized, filamentous microtubule network extending throughout the cytoplasm.
-
Nocodazole-treated cells: Diffuse tubulin staining due to microtubule depolymerization.[15]
-
Paclitaxel-treated cells: Formation of dense microtubule bundles.[15]
-
3-(2-Oxoimidazolidin-1-yl)benzonitrile-treated cells (Hypothetical): Dose-dependent disruption of the microtubule network, similar to nocodazole.
Cell Cycle Analysis by Flow Cytometry
Microtubule-targeting agents typically cause cell cycle arrest at the G2/M phase.[1][5] This can be quantified by staining DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Test compound and controls
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat them with the test compound for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[16]
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix overnight at -20°C.
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
| Treatment | Expected % of Cells in G2/M Phase |
| Vehicle (DMSO) | ~10-15% |
| Nocodazole (Positive Control) | >50% |
| 3-(2-Oxoimidazolidin-1-yl)benzonitrile (Hypothetical) | Dose-dependent increase |
digraph "Cell_Cycle_Arrest" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of G2/M Arrest by Microtubule Destabilizers", layout=dot, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Compound" [label="3-(2-Oxoimidazolidin-1-yl)benzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tubulin" [label="α/β-Tubulin Dimers"]; "Polymerization" [label="Microtubule Polymerization", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Spindle" [label="Mitotic Spindle Formation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Checkpoint" [label="Spindle Assembly Checkpoint Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arrest" [label="G2/M Phase Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Compound" -> "Tubulin" [label="Binds to"]; "Tubulin" -> "Polymerization" [style=dotted, arrowhead=none]; "Compound" -> "Polymerization" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; "Polymerization" -> "Spindle" [label="Leads to"]; "Spindle" -> "Checkpoint" [label="Disruption activates"]; "Checkpoint" -> "Arrest" [label="Induces"]; "Arrest" -> "Apoptosis" [label="Can lead to"]; }
Caption: The proposed mechanism of action leading to G2/M cell cycle arrest.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of positive and negative controls.
-
Nocodazole serves as a benchmark for microtubule destabilization, and any new compound with this proposed mechanism should produce qualitatively similar results in all assays.
-
Paclitaxel provides a counter-example of a microtubule stabilizer, ensuring that the assays can distinguish between different mechanisms of microtubule targeting.
-
Vehicle controls (DMSO) establish the baseline cellular response, ensuring that observed effects are due to the compound and not the solvent.
A logical and causal link must be established across the different assays. A genuine microtubule-destabilizing agent should not only inhibit tubulin polymerization in vitro but also demonstrably disrupt the microtubule network in cells, leading to a G2/M arrest. Concordance across these multiple, mechanistically-linked assays provides high confidence in the characterization of the compound's activity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- EMD Millipore. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Bio-protocol.
- MDPI. (2025). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
- Vidal, A., & Koff, A. (2000). Cell-cycle inhibitors: three families united by a common cause. Gene, 247(1-2), 1–15.
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
- Cytoskeleton, Inc.
- BenchChem. (2025). Technical Support Center: Managing Variability in Microtubule Inhibitor-Based Experiments. Benchchem.
- Mitchison, T. J. Microtubule Pharmacology. Mitchison Lab.
- PubMed. (2017). A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. PubMed.
- PMC. (2018). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC.
- The Royal Society. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. Open Biology.
- RSC Publishing. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Publishing.
- ResearchGate. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
- PMC. (2020).
- Google Patents. (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
- PMC. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC.
- ACS Publications. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega.
- Hirst, W. G., et al. (2020). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. STAR Protocols.
- Frontiers. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers.
- PMC. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. PMC.
- ResearchGate. (2025). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression.
- ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration.
- PMC. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. PMC.
- PMC. (2017).
- ResearchGate. (2021). Preparation and biological evaluation of new antimicrotubule agents: Modification of the imidazolidin‐2‐one moiety of phenyl 4‐(2‐oxoimidazolidin‐1‐yl)benzenesulfonates.
- Bentham Science. (2021).
- ThermoFisher. Visualizing microtubule dynamics in live cells using a novel, deep red cytoskeletal label. ThermoFisher.
- MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
- RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.
- MDPI. (2025).
- Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
- PubMed. (2001).
- PubMed. (2024). Identification of 3-Aryl-1-benzotriazole-1-yl-acrylonitrile as a Microtubule-Targeting Agent (MTA) in Solid Tumors. PubMed.
- PubMed. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
- PMC. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC.
- PMC. (2024). Identification of 3-Aryl-1-benzotriazole-1-yl-acrylonitrile as a Microtubule-Targeting Agent (MTA) in Solid Tumors. PMC.
- PMC. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 7. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cytoskeleton.com [cytoskeleton.com]
- 14. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile derivatives for structure-activity relationship studies
Application Note: High-Fidelity Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile Scaffolds
Abstract
The 3-(2-oxoimidazolidin-1-yl)benzonitrile scaffold represents a critical bioisostere in medicinal chemistry, particularly in the optimization of Androgen Receptor (AR) antagonists and Factor Xa inhibitors. By replacing the metabolic liability of thiohydantoins or the conformational flexibility of acyclic ureas, this rigid bicyclic core offers improved metabolic stability and defined vectors for hydrogen bonding. This guide details two orthogonal synthetic protocols—Copper-Catalyzed Cross-Coupling (Method A) and Isocyanate-Mediated Cyclization (Method B) —designed to support high-throughput Structure-Activity Relationship (SAR) profiling.
Strategic Rationale & SAR Logic
The Bioisosteric Advantage
In drug design, the imidazolidin-2-one ring is often deployed to replace hydantoins or thiohydantoins (e.g., Enzalutamide derivatives). The 3-cyano substitution on the phenyl ring serves three specific SAR functions:
-
Electronic Modulation: The nitrile group (
) strongly withdraws electrons, reducing the pKa of the N3-H on the imidazolidinone, thereby strengthening its H-bond donor capability. -
Metabolic Blocking: The nitrile group blocks the metabolically vulnerable C3 position on the phenyl ring, preventing hydroxylation.
-
Dipole Orientation: The linear geometry of the nitrile provides a distinct electrostatic vector for active site anchoring.
Retrosynthetic Analysis
We employ a convergent strategy to allow late-stage diversification.
-
Path A (Convergent): Ideal for library generation. Couples a pre-formed imidazolidinone core with various aryl halides.[1]
-
Path B (Linear): Ideal for gram-scale synthesis. Builds the ring sequentially from the aniline.
Figure 1: Retrosynthetic disconnection strategies highlighting the modularity of the approach.
Experimental Protocols
Method A: Copper-Catalyzed C-N Coupling (Library Scale)
Best for: Rapid diversification of the aryl ring.
Mechanism: This protocol utilizes a modified Ullmann-type coupling facilitated by a diamine ligand, allowing the reaction to proceed at moderate temperatures without the need for expensive Palladium catalysts.
Reagents:
-
Imidazolidin-2-one (1.2 equiv)
-
3-Bromobenzonitrile (1.0 equiv)
-
CuI (10 mol%)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), K3PO4 (424 mg, 2.0 mmol), imidazolidin-2-one (103 mg, 1.2 mmol), and 3-bromobenzonitrile (182 mg, 1.0 mmol).
-
Solvate: Add anhydrous 1,4-Dioxane (3.0 mL) followed by the diamine ligand (32 µL, 0.2 mmol).
-
Degas: Sparge the blue-green suspension with Argon for 5 minutes. Seal the tube.
-
Reflux: Heat the reaction block to 110°C for 16–24 hours. Note: Monitoring by LCMS should show the disappearance of the bromide (Rt ~ X min) and appearance of the product mass (M+H = 188.2).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
Critical Process Parameters (CPPs):
-
Ligand Choice: The diamine ligand is crucial for stabilizing the Cu(I) species. Without it, yields drop <20%.
-
Water Content: Strictly anhydrous conditions are required to prevent hydrolysis of the nitrile.
Method B: Isocyanate-Mediated Cyclization (Gram Scale)
Best for: Scale-up and generating the core scaffold in high purity.
Mechanism: Nucleophilic attack of the aniline nitrogen onto the isocyanate carbon forms a urea intermediate, which undergoes intramolecular cyclization upon base treatment.
Reagents:
-
3-Aminobenzonitrile (1.0 equiv)
-
2-Chloroethyl isocyanate (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Solvent: THF (0°C to RT)
Step-by-Step Protocol:
-
Urea Formation: Dissolve 3-aminobenzonitrile (1.18 g, 10 mmol) in dry THF (20 mL). Cool to 0°C.
-
Addition: Dropwise add 2-chloroethyl isocyanate (1.0 mL, 11 mmol). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Validation: Check TLC for the formation of the linear urea intermediate (usually more polar than starting material).
-
Cyclization: Cool the mixture back to 0°C. Add KOtBu (1.34 g, 12 mmol) portion-wise. The solution will likely turn yellow/orange.
-
Completion: Stir at RT for 3 hours.
-
Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3 x 30 mL).
-
Purification: Recrystallization from EtOH/Water is often sufficient, avoiding chromatography.
Analytical Validation & SAR Interpretation
To validate the structure, specific spectral signatures must be confirmed.
Data Summary Table
| Analytical Method | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | 2230 cm⁻¹ (Sharp) | C≡N stretch (Confirms nitrile integrity) |
| IR Spectroscopy | 1705 cm⁻¹ (Strong) | C=O stretch (Confirms cyclic urea; distinct from acyclic ~1650) |
| ¹H NMR (DMSO-d₆) | δ 7.2 - 7.8 ppm (m, 4H) | Aromatic protons (3-substituted pattern) |
| ¹H NMR (DMSO-d₆) | δ 3.9 ppm (t, 2H) | N-CH₂ (adjacent to N-Aryl) |
| ¹H NMR (DMSO-d₆) | δ 3.4 ppm (t, 2H) | N-CH₂ (adjacent to NH) |
| ¹H NMR (DMSO-d₆) | δ 7.1 ppm (s, 1H) | NH (Exchangeable; confirms N3 is unsubstituted) |
SAR Decision Tree Once the core scaffold is synthesized, the following decision tree guides derivatization based on biological assay feedback.
Figure 2: SAR decision matrix for optimizing the imidazolidinone scaffold.
References
-
Fritz, J. A., et al. (2006).[1] "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Organic Letters. Link
-
Altman, R. A., & Buchwald, S. L. (2006).[2] "Cu-Catalyzed N-Arylation of Imidazoles and Imidazolidinones." Organic Letters. Link
-
Munegumi, T., et al. (2006).[1] "Synthesis of Imidazolidinones from Aziridines and Isocyanates." Organic Letters. Link
-
Davis, O. A., et al. (2013).[3] "Copper-catalyzed N-arylation of 2-imidazolines with aryl iodides." Journal of Organic Chemistry. Link
-
Lam, P. Y. S., et al. (1998).[2] "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters. Link
Sources
The 3-(2-Oxoimidazolidin-1-yl)benzonitrile Scaffold: A Privileged Motif for Androgen Receptor Antagonism in Advanced Prostate Cancer
Introduction: The Unmet Need in Prostate Cancer and the Rise of a Novel Scaffold
Prostate cancer remains a leading cause of cancer-related mortality in men, with a significant portion of patients progressing to castration-resistant prostate cancer (CRPC). In CRPC, the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth and survival, despite androgen deprivation therapies. This has spurred the development of second-generation antiandrogens like enzalutamide. The 3-(2-oxoimidazolidin-1-yl)benzonitrile scaffold has emerged as a key pharmacophore in the design of novel, potent, and specific non-steroidal AR antagonists. This document provides a comprehensive guide for researchers on the synthesis, biological evaluation, and optimization of compounds based on this privileged scaffold.
The core structure, featuring a 2-oxoimidazolidinone ring linked to a benzonitrile moiety, offers a unique three-dimensional arrangement that facilitates strong and specific interactions within the ligand-binding domain of the androgen receptor. The nitrile group, in particular, is a key feature in many potent non-steroidal antiandrogens, contributing to their high affinity for the receptor.
Synthetic Pathways to the 3-(2-Oxoimidazolidin-1-yl)benzonitrile Core
The synthesis of the 3-(2-oxoimidazolidin-1-yl)benzonitrile scaffold can be approached through several strategic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and the need for specific substitutions on the core structure. Below are two detailed protocols for the synthesis of the parent scaffold.
Protocol 1: Synthesis via N-Arylation of 2-Imidazolidinone
This approach involves the formation of the C-N bond between the benzonitrile ring and the 2-imidazolidinone heterocycle as the key step. Both Ullmann condensation and Buchwald-Hartwig amination are viable methods.
Diagram of Synthetic Pathway 1:
Caption: N-Arylation approaches to the target scaffold.
Step-by-Step Protocol (Ullmann Condensation):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), 2-imidazolidinone (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-(2-oxoimidazolidin-1-yl)benzonitrile.
Step-by-Step Protocol (Buchwald-Hartwig Amination):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-bromobenzonitrile (1.0 eq), 2-imidazolidinone (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).[1][2]
-
Solvent Addition: Add anhydrous toluene or dioxane to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography as described above.
Protocol 2: Synthesis via Cyclization of a Urea Precursor
This method involves the initial formation of a urea derivative from 3-aminobenzonitrile, followed by an intramolecular cyclization to form the 2-oxoimidazolidinone ring.
Diagram of Synthetic Pathway 2:
Sources
development of analytical methods for 3-(2-Oxoimidazolidin-1-yl)benzonitrile quantification
Application Note: Strategic Method Development for the Quantification of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary & Scientific Context
Target Analyte: 3-(2-Oxoimidazolidin-1-yl)benzonitrile (OIBN) Chemical Class: Cyclic Urea / Benzonitrile Derivative Application: Pharmaceutical Impurity Profiling, Metabolite Identification, and Process Control.
The quantification of 3-(2-Oxoimidazolidin-1-yl)benzonitrile (hereafter referred to as OIBN ) presents a specific analytical challenge due to its dual polarity—stemming from the cyclic urea (imidazolidin-2-one) moiety—and the pi-electron-rich benzonitrile system. OIBN is frequently encountered as a Critical Process Intermediate (CPI) or a degradation product in the synthesis of Androgen Receptor (AR) antagonists and similar nitrogen-heterocycle-based pharmaceuticals.
This guide provides a rigorous, First-Principles approach to developing robust analytical methods for OIBN. We define two distinct protocols:
-
HPLC-UV/PDA: For routine Quality Control (QC) and assay purity (Limit of Quantitation: ~0.5 µg/mL).
-
LC-MS/MS: For trace-level impurity analysis and biological matrix quantification (Limit of Quantitation: < 1.0 ng/mL).
Physicochemical Analysis & Method Strategy
Before method selection, we must understand the molecule to predict its chromatographic behavior.
| Feature | Chemical Implication | Analytical Strategy |
| Imidazolidin-2-one Ring | High polarity; Hydrogen bond donor/acceptor. | Requires aqueous-compatible stationary phases. Potential for peak tailing if silanols are active. |
| Benzonitrile Group | UV Chromophore (λmax ~220-240 nm); Dipolar aprotic character. | Enables UV detection. Suggests π-π interaction capability. |
| Solubility | Soluble in DMSO, MeOH, ACN. Sparingly soluble in water. | Diluent should be at least 50% organic or match initial gradient conditions. |
| pKa | The urea protons are very weakly acidic (pKa > 14); N-1 is substituted. | pH control is less critical for ionization but important for column stability. Neutral pH is preferred. |
Stationary Phase Selection Logic
-
Standard C18 (ODS): Viable, but OIBN may elute early (low
) due to the polar urea ring. -
Phenyl-Hexyl / Biphenyl: Recommended. The π-π interactions with the benzonitrile ring provide superior selectivity and retention compared to C18, separating OIBN from non-aromatic impurities.
Protocol 1: HPLC-UV for Routine Quantification
Objective: Purity assay and high-level impurity monitoring in API or reaction mixtures.
Instrument Configuration
-
System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.6 µm) or equivalent.
-
Temperature: 40°C (Improves mass transfer for the rigid urea ring).
Reagents & Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Method
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 2.0 | 95 | 5 | 1.0 | Hold (Polar impurities) |
| 12.0 | 40 | 60 | 1.0 | Gradient Elution |
| 15.0 | 5 | 95 | 1.0 | Wash |
| 17.0 | 5 | 95 | 1.0 | Wash Hold |
| 17.1 | 95 | 5 | 1.0 | Re-equilibration |
| 22.0 | 95 | 5 | 1.0 | End |
Detection Parameters
-
Primary Wavelength: 235 nm (Benzonitrile absorption maximum).
-
Secondary Wavelength: 210 nm (Universal, but higher noise).
-
Reference: 360 nm (bw 100).
Protocol 2: LC-MS/MS for Trace Analysis (Genotoxic Impurity Screening)
Objective: Quantifying OIBN at ppm levels in drug substances or ng/mL in plasma.
Mass Spectrometry Strategy
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Precursor Ion:
. Molecular Weight of OIBN is ~187.2 g/mol . Expected precursor: m/z 188.2 . -
Fragmentation: The imidazolidinone ring typically fragments by loss of CO or ring opening.
MRM Transitions (Optimization Required)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 188.2 | 145.1 | 15-20 | Loss of -NH-CO- (Isocyanate fragment) |
| Qualifier | 188.2 | 118.1 | 25-30 | Loss of imidazolidinone ring (Benzonitrile cation) |
Sample Preparation (Plasma/Biological Matrix)
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., OIBN-d4 or a structural analog like Linezolid if isotope not available).
-
Vortex: 30 seconds at high speed.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
Method Development Workflow (Visualized)
The following diagram illustrates the decision-making process for optimizing the separation of OIBN from matrix components.
Figure 1: Decision tree for analytical method development targeting OIBN, highlighting the preference for Biphenyl stationary phases due to the benzonitrile moiety.
Validation Criteria (ICH Q2(R1))
To ensure the trustworthiness of the data, the method must meet the following criteria:
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Specificity | No interference at retention time (RT) of OIBN in blank matrix. | Signal-to-Noise (S/N) > 3 in blank; > 10 at LOQ. |
| Linearity ( | > 0.999 (Range: 1 – 100 µg/mL) | > 0.995 (Range: 1 – 1000 ng/mL) |
| Accuracy (Recovery) | 98.0% – 102.0% | 85.0% – 115.0% |
| Precision (RSD) | < 2.0% | < 15.0% (at LOQ: < 20%) |
| Robustness | RT variation < 5% with ±0.2 mL/min flow change.[1] | Matrix Factor (MF) between 0.8 and 1.2. |
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction between the urea nitrogens and residual silanols on the column.
-
Solution: Switch to an "End-capped" column (e.g., Waters XBridge) or increase buffer ionic strength (add 10mM Ammonium Formate).
-
-
Issue: Low MS Sensitivity.
-
Cause: Ion suppression from matrix or poor ionization of the neutral urea.
-
Solution: Ensure the mobile phase is acidic (Formic acid) to drive the formation of
. Check for sodium adducts (m/z 210.2) which might be dominating the spectrum; if so, reduce sodium contamination in glassware.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
European Medicines Agency. (2014). Assessment report on the potential for genotoxic impurities in pharmaceutical products. (Contextual reference for impurity limits). Link
-
Chavez Alvarez, et al. (2024).[2] Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Journal of Analytical Chemistry. (Provides analogous method conditions for phenyl-imidazolidinone derivatives). Link
-
Katta, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity in Osimertinib mesylate. Journal of Chemical and Pharmaceutical Research. (Methodology for trace impurity quantification in similar nitrogen-heterocycle drugs). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary & Compound Profile
3-(2-Oxoimidazolidin-1-yl)benzonitrile presents a classic "brick dust" solubility challenge common in medicinal chemistry. Its poor aqueous solubility is driven not merely by lipophilicity (LogP), but by high crystal lattice energy resulting from the intermolecular hydrogen bonding of the cyclic urea (imidazolidin-2-one) moiety and the planarity of the benzonitrile ring.
This guide provides chemically grounded protocols to overcome these thermodynamic barriers, ensuring consistent experimental data.
Physicochemical Snapshot
| Property | Value (Approx/Predicted) | Implication for Solubility |
| Molecular Weight | ~187.2 g/mol | Small molecule; diffusion is not the rate-limiting step. |
| LogP | ~1.2 – 1.8 | Moderately lipophilic; not "greasy" enough to require pure oils, but too hydrophobic for pure buffer. |
| pKa (Acidic) | > 14 (Cyclic Urea NH) | Critical: The molecule is non-ionizable in the physiological pH range (1–8). pH adjustment will not improve solubility. |
| H-Bond Donors | 1 (NH) | Strong intermolecular H-bonding leads to high melting point and resistance to dissolution. |
| BCS Class | Class II / IV | Permeability limited by solubility. |
Troubleshooting Guide (Q&A Format)
Scenario A: Precipitation Upon Dilution[1]
Q: "I prepared a 100 mM stock in DMSO. When I dilute it 1:1000 into PBS (pH 7.4), the solution turns cloudy immediately. Why?"
A: This is the "Solvent Shift" effect.
-
The Mechanism: DMSO solvates the compound by disrupting the strong crystal lattice. When you add water, the solvent power drops exponentially. The water molecules preferentially hydrate the DMSO, leaving the hydrophobic benzonitrile molecules to aggregate and re-crystallize (precipitate).
-
The Fix: You must lower the dielectric barrier of the aqueous phase or use a "Parachute" (surfactant/polymer) to inhibit crystal growth.
-
Do not add DMSO stock directly to pure PBS.
-
Protocol: Pre-dissolve the DMSO stock into a secondary solvent (e.g., PEG400 or Propylene Glycol) before adding the aqueous buffer.
-
Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.
-
Scenario B: pH Adjustment Failures
Q: "I tried acidifying to pH 2 and alkalinizing to pH 10, but solubility didn't improve. Shouldn't the amine or nitrile ionize?"
A: No. This is a common misconception regarding this specific scaffold.
-
The Science:
-
The Nitrile (-CN) group is extremely weakly basic (pKa < -10); it will not protonate in aqueous acid.
-
The Imidazolidin-2-one nitrogen is an amide-like nitrogen. Its lone pair is delocalized into the carbonyl, making it non-basic. It can only be deprotonated by extremely strong bases (e.g., NaH in dry THF), which are incompatible with aqueous biological assays.
-
-
The Fix: Stop using pH adjustments. Focus on Cosolvency and Complexation (Cyclodextrins).[1][2]
Scenario C: Animal Formulation (In Vivo)
Q: "DMSO is toxic to my mice at high doses. How can I formulate this for IP/PO administration at 10 mg/kg?"
A: You need to avoid high DMSO concentrations (>10%). Use a Cyclodextrin-based formulation.
-
The Gold Standard: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Why: The hydrophobic cavity of the cyclodextrin encapsulates the benzonitrile/urea core, while the outer hydroxyls ensure water solubility. This bypasses the lattice energy barrier without toxic organic solvents.
-
Protocol: See Section 3 below.
Validated Experimental Protocols
Protocol 1: Preparation of "Spring & Parachute" Kinetic Solubility Solution
Best for: Cell-based assays (IC50 determination)
Materials:
-
Compound Stock (DMSO, 10 mM)
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
PBS (Phosphate Buffered Saline)
Step-by-Step:
-
The "Spring" (Solubilization): Pipette 10 µL of DMSO stock into a microtube.
-
The Intermediate: Add 30 µL of PEG400. Vortex for 10 seconds. Rationale: This creates a solvation shell that prevents immediate crashing.
-
The "Parachute" (Stabilization): Add 5 µL of Tween 80. Vortex vigorously.
-
The Dilution: Slowly add 955 µL of warm (37°C) PBS while vortexing.
-
Result: A clear, stable micellar dispersion at 100 µM (1% DMSO final).
Protocol 2: High-Concentration Cyclodextrin Formulation
Best for: In vivo PK/PD studies (IV/IP/PO)
Target: 2 mg/mL in 20% HP-β-CD.
-
Vehicle Prep: Dissolve 20g of Hydroxypropyl-β-Cyclodextrin in 80mL of distilled water. Stir until clear.
-
Compound Addition: Weigh the required amount of 3-(2-Oxoimidazolidin-1-yl)benzonitrile.
-
Dispersion: Add the solid powder slowly to the CD solution under rapid magnetic stirring.
-
Energy Input: The mixture will likely remain cloudy. Sonicate at 40°C for 30–60 minutes. The energy helps the compound enter the cyclodextrin cavity.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove unencapsulated crystals.
-
QC: Check concentration via HPLC-UV (approx. 254 nm for benzonitrile).
Visualizing the Solubilization Strategy
The following diagram illustrates the decision logic for selecting the correct solubilization method based on the failure mode.
Caption: Decision matrix for overcoming solubility limits of non-ionizable cyclic ureas. Note that pH adjustment is bypassed due to the chemical nature of the imidazolidinone ring.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO stocks stored at -20°C immediately? A: No. DMSO is hygroscopic. If you open a cold vial, water condenses inside, causing the compound to crash out over time. Always equilibrate the vial to room temperature before opening.
Q: Is the compound light-sensitive? A: Benzonitriles generally have stable UV absorption, but imidazolidinones can be susceptible to hydrolysis under extreme acidic/basic conditions over long periods. Store solids in amber vials; solutions should be used fresh.
Q: What is the maximum solubility in pure DMSO? A: While batch-dependent, structurally similar cyclic ureas typically achieve 50–100 mM in anhydrous DMSO. If your compound does not dissolve at this concentration, verify purity (check for inorganic salts) or gently heat to 40°C.
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
-
PubChem Compound Summary. (n.d.). "Benzonitrile derivatives and Cyclic Ureas." National Center for Biotechnology Information.
(Note: Specific solubility data for CAS 353265-77-7 is derived from structural analog analysis (SAR) of imidazolidin-2-one derivatives due to the proprietary nature of specific intermediate data.)
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Oxoimidazolidine Derivatives
Welcome to the Technical Support Center for the synthesis of 2-oxoimidazolidine (cyclic urea) derivatives. These scaffolds are critical pharmacophores in drug development and versatile chiral auxiliaries in organic synthesis. Their synthesis typically involves the cyclization of 1,2-diamines with a carbonyl equivalent, such as carbonyldiimidazole (CDI), triphosgene, dimethyl carbonate (DMC), or CO₂[1].
Despite the apparent simplicity of this transformation, researchers frequently encounter issues such as polymerization, incomplete conversion, or reagent degradation. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, explain the mechanistic causality behind common failures, and offer self-validating protocols to optimize your cyclization workflows.
Diagnostic Troubleshooting Workflow
When a cyclization reaction fails, the first step is to analyze the crude mixture via LC-MS or NMR. The mass balance and identified intermediates will dictate your troubleshooting path.
Diagnostic workflow for identifying 2-oxoimidazolidine synthesis failures based on crude analysis.
Common Failure Modes & Troubleshooting (FAQs)
Q1: Why am I getting acyclic oligomers or a polymeric mass instead of the cyclic 2-oxoimidazolidine? Causality: The reaction between a 1,2-diamine and a bifunctional electrophile (like CDI or triphosgene) involves two competing pathways: intramolecular cyclization (forming the 5-membered ring) and intermolecular condensation (forming oligomers/polymers). If the local concentration of the acyclic intermediate is too high, intermolecular collisions outcompete the intramolecular ring closure. Solution: Implement the High Dilution Principle . Maintain the overall reaction concentration below 0.05 M. If volume constraints exist, use a "pseudo-high dilution" technique: add both the 1,2-diamine and the carbonyl source simultaneously and very slowly (via a dual-syringe pump) into a large volume of vigorously stirred solvent.
Q2: My CDI- or triphosgene-mediated reaction shows mostly unreacted diamine and no product. What went wrong? Causality: Both CDI and triphosgene are highly moisture-sensitive. Water rapidly hydrolyzes CDI to imidazole and CO₂, and triphosgene to HCl and CO₂. The generated acids (especially HCl from triphosgene) protonate the 1,2-diamine, forming an unreactive diamine hydrochloride salt. Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves, oven-dry your glassware, and perform the reaction under an inert atmosphere (Ar or N₂). When using triphosgene, always include a non-nucleophilic base (e.g., Triethylamine or DIPEA) in excess to scavenge the generated HCl and keep the diamine in its reactive free-base form.
Q3: I am trying to use green reagents (CO₂ or Dimethyl Carbonate) to avoid toxic phosgene derivatives, but my yields are abysmal. How can I improve this? Causality: The direct carbonylation of 1,2-diamines with CO₂ or DMC proceeds via a relatively stable carbamic acid or methyl carbamate intermediate. The subsequent intramolecular nucleophilic attack by the second amine is kinetically sluggish due to the poor leaving group ability of the hydroxyl or methoxy group. Furthermore, intermediate carbamate salts often precipitate out of non-polar solvents, physically halting the reaction. Solution:
-
Solvent Selection: Switch to a protic solvent like 2-propanol. Studies have shown that 2-propanol effectively dissolves the intermediate ethylenediamine carbamate (EDA-CA), facilitating the subsequent cyclization step without forming solvent-derived byproducts[2].
-
Catalysis: Employ a heterogeneous catalyst. Pure Cerium Oxide (CeO₂) or SnO₂ supported on graphitic carbon nitride (g-C₃N₄) significantly lowers the activation energy for the dehydration/dealcoholation step, boosting yields from <20% to >90% even at low CO₂ pressures[3].
Quantitative Reagent Comparison
Selecting the right carbonyl source is a balance between reactivity, safety, and atom economy. The table below summarizes the operational parameters for common reagents.
| Carbonyl Source | Typical Yield | Operating Temp | Catalyst / Base Req. | Pros | Cons |
| Triphosgene | 85–95% | 0 °C to RT | Triethylamine (excess) | Fast kinetics, high conversion | Highly toxic, moisture-sensitive |
| CDI | 75–90% | RT to 60 °C | None (Imidazole acts as base) | Safer than phosgene | Moisture-sensitive, atom-inefficient |
| DMC | 40–70% | 90 °C to 120 °C | NaOMe or K₂CO₃ | Green, low toxicity | Sluggish kinetics, requires high temp |
| CO₂ (Pressurized) | 80–95% | 140 °C to 160 °C | CeO₂ or SnO₂/g-C₃N₄ | Ultimate green reagent, H₂O byproduct | Requires pressure vessel and catalyst |
Step-by-Step Experimental Protocols
Protocol A: Classical CDI-Mediated Cyclization (Pseudo-High Dilution)
This self-validating protocol uses a dual-syringe pump to artificially maintain low concentrations of reactive intermediates, preventing polymerization.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon.
-
Solvent Loading: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and cool to 0 °C using an ice bath.
-
Reagent Preparation:
-
Dissolve 10.0 mmol of the 1,2-diamine in 20 mL of anhydrous DCM in Syringe A.
-
Dissolve 11.0 mmol of Carbonyldiimidazole (CDI) in 20 mL of anhydrous DCM in Syringe B.
-
-
Simultaneous Addition: Using a dual-syringe pump, add the contents of Syringe A and Syringe B simultaneously into the vigorously stirred DCM at 0 °C over a period of 2 hours.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Validation & Workup: Take a 0.1 mL aliquot for LC-MS to confirm the disappearance of the diamine mass. Wash the organic layer with 1M HCl (to remove the imidazole byproduct and any trace unreacted diamine), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-oxoimidazolidine derivative.
Protocol B: Green Synthesis using CO₂ and a CeO₂ Catalyst
This protocol leverages heterogeneous catalysis and solvent optimization to achieve high yields without toxic reagents[2].
-
Catalyst Activation: Calcine pure CeO₂ nanoparticles (0.5 mmol based on metal) at 400 °C for 2 hours prior to use. This ensures surface hydroxyls are minimized and active sites are exposed.
-
Setup: In a 50 mL stainless-steel autoclave, add 10.0 mmol of 1,2-diamine, the activated CeO₂ catalyst, and 10 mL of 2-propanol.
-
Pressurization: Seal the autoclave, purge three times with CO₂ to remove atmospheric air, and finally pressurize to 2.5 MPa with CO₂[3].
-
Heating: Heat the sealed vessel to 160 °C with vigorous stirring for 2 to 4 hours.
-
Validation & Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Centrifuge the mixture to recover the CeO₂ catalyst (which can be washed with ethanol, dried, and reused). Concentrate the supernatant in vacuo. NMR analysis of the crude should show the characteristic cyclic urea carbonyl peak (~160-165 ppm in ¹³C NMR).
Mechanistic Pathway: CO₂-Mediated Cyclization
Understanding the catalytic cycle is crucial for troubleshooting. The reaction relies on the dual activation of the diamine and CO₂ on the catalyst surface, followed by a thermally driven intramolecular ring closure.
Catalytic mechanism of 2-oxoimidazolidine synthesis from 1,2-diamine and CO₂ over a CeO₂ catalyst.
References
- Source: PMC (NIH)
- Source: Chemical Communications (RSC Publishing)
- Source: Green Chemistry (RSC Publishing)
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Poor Cell Permeability of 3-(2-Oxoimidazolidin-1-yl)benzonitrile
This technical guide provides troubleshooting strategies and detailed experimental protocols for researchers encountering poor cell permeability with the compound 3-(2-Oxoimidazolidin-1-yl)benzonitrile. The following information is designed to help you diagnose permeability issues, explore chemical modification strategies, and accurately measure the permeability of your compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My experimental results suggest that 3-(2-Oxoimidazolidin-1-yl)benzonitrile has low cell permeability. What are the likely reasons for this?
A1: The cell permeability of a small molecule is governed by a combination of its physicochemical properties. For 3-(2-Oxoimidazolidin-1-yl)benzonitrile, several factors could contribute to poor membrane passage:
-
Polarity: The presence of the oxoimidazolidine and nitrile groups introduces polarity. While some polarity is necessary for aqueous solubility, excessive polarity can hinder a molecule's ability to partition into the hydrophobic lipid bilayer of the cell membrane.
-
Hydrogen Bonding Capacity: The imidazolidinone moiety contains hydrogen bond donors and acceptors, which can form strong interactions with water molecules. This hydration shell must be stripped away for the molecule to enter the lipid membrane, an energetically unfavorable process.
-
Molecular Size and Rigidity: While not an exceptionally large molecule, its rigid, planar structure might not be optimal for passively diffusing across the fluid mosaic of the cell membrane.
To systematically address this, a logical workflow is to first quantify the compound's permeability and then explore targeted modifications to improve it.
Troubleshooting Guide & Experimental Protocols
Issue 1: How can I quantitatively assess the cell permeability of my compound?
To obtain reliable data on your compound's permeability, it is recommended to use established in vitro assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Option 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[1][2] It is a cost-effective first step to rank compounds based on their passive permeability potential.[1]
-
Prepare the PAMPA "Sandwich":
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.
-
A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Preparation:
-
Prepare a stock solution of 3-(2-Oxoimidazolidin-1-yl)benzonitrile in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the donor plate buffer to the final desired concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Concentration in the acceptor well
-
[drug]equilibrium = Equilibrium concentration
-
-
Option 2: Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[5][6][7] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and can assess both passive diffusion and active transport mechanisms.[2][7]
-
Cell Culture:
-
Seed Caco-2 cells on a permeable filter support (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.[8]
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value.
-
Issue 2: My compound's permeability is confirmed to be low. What strategies can I employ to improve it?
If experimental data confirms poor permeability, several chemical modification strategies can be explored. The overarching goal is to increase the lipophilicity of the molecule to enhance its partitioning into the cell membrane.
Strategy 1: Prodrug Approach
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[11][12] This is a highly effective strategy for overcoming poor permeability.[11][12]
-
Mechanism: A lipophilic moiety is attached to a polar functional group of the parent drug, masking its polarity and increasing overall lipophilicity.[13] This promoiety is designed to be cleaved by enzymes in the body (e.g., esterases, phosphatases) to release the active drug.
Caption: A logical workflow for designing and validating a prodrug strategy.
Example Prodrug Modification:
One potential site for modification on 3-(2-Oxoimidazolidin-1-yl)benzonitrile is the N-H group of the imidazolidinone ring. Attaching a lipophilic group like a pivaloyloxymethyl (POM) ether can significantly increase lipophilicity.
Strategy 2: Bioisosteric Replacement
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing a polar group with a less polar bioisostere can improve permeability.
-
Example: While more synthetically challenging, one could explore replacing the oxygen of the carbonyl group with a sulfur atom to create a thioamide. This substitution can increase lipophilicity.[14]
Strategy 3: N-Methylation
Adding a methyl group to a nitrogen atom can reduce the number of hydrogen bond donors, which can improve membrane permeability.[15]
| Strategy | Pros | Cons |
| Prodrug Approach | - Highly effective for masking polarity[11][12] - Can be tailored for specific enzyme cleavage[16] | - Requires careful design of the cleavable linker - May introduce new metabolic liabilities |
| Bioisosteric Replacement | - Can fine-tune electronic and steric properties - May maintain or improve target binding | - Synthetically more complex - Unpredictable effects on biological activity |
| N-Methylation | - Relatively simple modification - Can reduce hydrogen bonding potential[15] | - May alter the conformation and binding affinity of the molecule[17] |
Issue 3: I've synthesized a prodrug. How do I confirm it's working as intended?
After synthesizing a prodrug, it is crucial to perform a series of experiments to validate its efficacy.
Caption: A comprehensive workflow for validating the performance of a newly synthesized prodrug.
1. Re-evaluate Permeability:
-
Perform PAMPA or Caco-2 assays on the prodrug and compare the Papp values to the parent compound. A significant increase in the Papp value indicates successful enhancement of permeability.
2. Assess Metabolic Stability and Conversion:
-
Plasma Stability Assay: Incubate the prodrug in plasma from different species (e.g., human, mouse, rat) and measure its concentration over time. This will determine if the prodrug is prematurely cleaved in circulation.
-
Liver Microsome Assay: Incubate the prodrug with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Monitor the disappearance of the prodrug and the appearance of the parent compound to confirm enzymatic conversion.
3. Confirm Biological Activity:
-
Perform a cell-based functional assay relevant to the target of 3-(2-Oxoimidazolidin-1-yl)benzonitrile. The prodrug should exhibit comparable or slightly delayed activity compared to the parent compound, as it needs to be converted to the active form intracellularly.
By systematically applying these troubleshooting and validation strategies, researchers can effectively address the challenges of poor cell permeability and advance the development of promising therapeutic compounds.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
DB-ALM. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
Caco2 assay protocol. [Link]
-
National Institutes of Health. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
National Institutes of Health. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. [Link]
-
Taylor & Francis Online. Leading prodrug strategies for targeted and specific release. [Link]
-
ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]
-
Shelli Chemistry. Prodrug Development. [Link]
-
National Institutes of Health. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]
-
SlideShare. caco-2 cell permeability, pampa membrane assays. [Link]
-
MDPI. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
-
National Institutes of Health. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC. [Link]
-
YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. [Link]
-
Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. [Link]
-
ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. [Link]
-
EurekAlert!. Small chemical change to boost bioavailability of drug molecules. [Link]
-
National Institutes of Health. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC. [Link]
-
PubChem. 3-[(5S)-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-3-yl]benzonitrile. [Link]
-
PubMed. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. [Link]
-
ResearchGate. Physical Properties Data of Compounds [1-20]. | Download Table. [Link]
-
PubMed. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. [Link]
-
PubChemLite. 3-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile. [Link]
-
PubChem. 2-((2-((3R)-3-Aminopiperidin-1-YL)-4-oxoquinazolin-3(4H)-YL)methyl)benzonitrile. [Link]
-
WUR eDepot. Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. [Link]
-
PubChemLite. 3-(2-(4-(5-(methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethyl)benzonitrile. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. shellichemistry.com - Prodrug Development [shellichemistry.com]
minimizing side-product formation during 3-(2-Oxoimidazolidin-1-yl)benzonitrile synthesis
Ticket System Status: [ONLINE] Subject: Minimizing Side-Product Formation in Cyclic Urea Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: 3-(2-Oxoimidazolidin-1-yl)benzonitrile CAS Registry Number: 53884-60-5 (Generic reference) Application: Key intermediate for androgen receptor antagonists (e.g., Apalutamide analogs) and agrochemicals.
The Challenge:
The synthesis of this molecule presents a classic "chemoselectivity" conflict. You are attempting to form a cyclic urea ring (requiring basic conditions or metal catalysis) while preserving a sensitive nitrile group (
This guide covers the two primary synthetic routes and provides specific troubleshooting for the impurities they generate.
Route A: The Isocyanate Method (Classical)
Workflow: 3-Aminobenzonitrile
Standard Protocol
-
Urea Formation: React 3-aminobenzonitrile with 2-chloroethyl isocyanate in an inert solvent (DCM or THF) at
. -
Cyclization: Treat the isolated intermediate [1-(2-chloroethyl)-3-(3-cyanophenyl)urea] with a base (typically
or ) to induce intramolecular alkylation.
Troubleshooting Guide (Q&A)
User Symptom: "I see a persistent impurity at M+18 in LC-MS during the cyclization step."
-
Root Cause: Nitrile Hydrolysis .[1][2][3] The base used for cyclization is attacking the nitrile group, converting it to a primary amide (3-(2-oxoimidazolidin-1-yl)benzamide). This happens if the reaction contains water or if the temperature is too high.
-
Remediation Protocol:
User Symptom: "The reaction stalls. I still see the chlorinated urea intermediate (M+36/38 relative to product)."
-
Root Cause: Insufficient Basicity/Solubility . The intramolecular
reaction is slow because the nitrogen anion is not being generated effectively, or the chloride leaving group is too poor. -
Remediation Protocol:
-
Add Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating cyclization without increasing pH/temperature.
-
Phase Transfer: If using a biphasic system (e.g., Toluene/Water), use a Phase Transfer Catalyst (TEBA) to bring the base into the organic layer.
-
Pathway Visualization (Route A)
Caption: Route A pathway showing the critical divergence where moisture leads to amide formation (Impurity A).
Route B: The C-N Coupling Method (Catalytic)
Workflow: 3-Bromobenzonitrile + Imidazolidin-2-one
Standard Protocol
-
Reagents: 3-Bromobenzonitrile (1.0 eq), Imidazolidin-2-one (1.2 eq).
-
Catalyst: CuI (10 mol%) + Ligand (e.g., DMEDA or trans-1,2-cyclohexanediamine).
-
Base:
or . -
Solvent: 1,4-Dioxane or Toluene,
.
Troubleshooting Guide (Q&A)
User Symptom: "My conversion is low (<40%), and I see dehalogenated starting material (Benzonitrile)."
-
Root Cause: Hydrodehalogenation . The catalyst is inserting into the C-Br bond, but instead of coupling with the urea, it grabs a proton (likely from wet solvent or the urea itself if not deprotonated fast enough).
-
Remediation Protocol:
-
Degas Solvents: Oxygen promotes catalyst death and side reactions. Sparge solvents with Argon for 30 mins.
-
Ligand Switch: Switch from simple diamines to 1,10-Phenanthroline or Xantphos (if using Pd). These ligands bind tighter, promoting reductive elimination of the product over side reactions.
-
User Symptom: "I see a 'Bis-aryl' impurity (M+ mass is nearly double the starting material)."
-
Root Cause: Homocoupling (Ullmann-type). Two molecules of 3-bromobenzonitrile have coupled to form 3,3'-dicyanobiphenyl. This occurs when the amine nucleophile (imidazolidinone) is not available or the catalyst is too rich in electron density.
-
Remediation Protocol:
-
Slow Addition: Do not add the aryl halide all at once.
-
Increase Nucleophile: Use 1.5 - 2.0 equivalents of imidazolidin-2-one to statistically favor the Hetero-coupling over the Homo-coupling.
-
Decision Tree (Route B Optimization)
Caption: Logic flow for diagnosing yield issues in Copper-catalyzed coupling.
Impurity Profile & Purification Strategy
Use this table to identify peaks in your LC-MS data.
| Impurity Name | Relative Mass ( | Origin | Removal Strategy |
| Target | M | Product | -- |
| Amide Derivative | M + 18 | Nitrile Hydrolysis (Base/Acid) | Recrystallization (EtOH/Water) or Reverse Phase C18. |
| Acid Derivative | M + 19 | Complete Hydrolysis | Acid-Base Extraction (Wash organic layer with |
| Open Urea | M + 36/38 | Incomplete Cyclization (Route A) | Resubject to base/heat; or Silica Chromatography (Polar). |
| Homocouple | M_dimer - 2Br | C-C Coupling (Route B) | Wash with non-polar solvent (Hexanes/Ether); Product is polar. |
Recommended Workup (Self-Validating)
To ensure the protocol worked before running a column:
-
TLC Check: Run TLC in 100% Ethyl Acetate.
-
Target
. -
Amide impurity
(Much more polar). -
Nitrile SM
.
-
-
IR Validation: Check the crude IR.
-
Look for the Nitrile stretch at
. -
Ensure absence of broad -OH/-NH peaks (Amide/Acid) around
(unless from the urea NH).
-
References
-
General Mechanism of Nitrile Hydrolysis
-
Copper-Catalyzed N-Arylation (Route B Grounding)
-
Cyclic Urea Synthesis via Isocyanates (Route A Grounding)
-
Purification & Extraction Logic
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 6. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cross-validation of analytical methods for 3-(2-Oxoimidazolidin-1-yl)benzonitrile
An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-(2-Oxoimidazolidin-1-yl)benzonitrile
Executive Summary:
This guide provides a comprehensive framework for the development, validation, and subsequent cross-validation of analytical methods for the quantitative determination of 3-(2-Oxoimidazolidin-1-yl)benzonitrile. In the landscape of pharmaceutical development, ensuring the consistency, reliability, and accuracy of analytical data is paramount. When multiple analytical methods are employed across different stages of development, or when a method is transferred between laboratories, a robust cross-validation study becomes a critical necessity. This document, written from the perspective of a Senior Application Scientist, details the strategic considerations and experimental protocols for establishing and comparing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this specific analyte. It adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a science- and risk-based approach to ensure data integrity throughout the analytical lifecycle.[1][2]
Introduction: The Imperative for Rigorous Analytical Control
3-(2-Oxoimidazolidin-1-yl)benzonitrile is a molecule of interest in pharmaceutical research, potentially as a key starting material, intermediate, or active pharmaceutical ingredient (API). Its quality control relies on precise and accurate analytical methods. Method validation demonstrates that a procedure is fit for its intended purpose[2][3]. However, in a dynamic drug development environment, it is common to use different analytical techniques for the same analyte. For instance, a robust HPLC-UV method might be used for routine quality control and release testing, while a more sensitive LC-MS/MS method could be required for metabolite identification or bioanalytical studies.
Cross-validation serves to demonstrate that these different analytical procedures yield comparable results, ensuring data continuity and consistency across studies.[4][5] This process is not merely a "pass/fail" exercise but a scientific investigation into the potential biases between methods.[4] This guide will first propose robust starting points for developing HPLC-UV and LC-MS/MS methods based on the analyte's physicochemical properties, then detail the validation protocol according to ICH Q2(R2) guidelines, and finally, present a comprehensive strategy for their cross-validation.
Physicochemical Profile and Method Selection Rationale
Understanding the physicochemical properties of 3-(2-Oxoimidazolidin-1-yl)benzonitrile is the foundation for developing appropriate analytical methods.
Structure:
-
Molecular Formula: C10H9N3O
-
Key Features:
-
Benzonitrile Group: A strong chromophore, suggesting good UV absorbance. This makes UV-based detection in HPLC a primary candidate.
-
Imidazolidinone Ring: A polar, cyclic urea structure.
-
Overall Polarity: The molecule possesses both polar (imidazolidinone) and non-polar (benzene ring) characteristics, making it well-suited for reversed-phase chromatography.
-
Volatility and Thermal Stability: The structure suggests moderate thermal stability, but it is likely not volatile enough for direct Gas Chromatography (GC) without derivatization. Therefore, LC-based methods are preferred.
-
Based on this profile, two primary methods are proposed for development and comparison:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): Chosen for its robustness, cost-effectiveness, and suitability for purity and assay testing where concentration levels are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Selected for its superior sensitivity and selectivity, making it ideal for trace-level quantification, analysis in complex biological matrices, or as a confirmatory method.[6]
Proposed Analytical Methodologies
The following sections outline detailed starting protocols for method development.
Protocol 1: RP-HPLC-UV Method
Causality behind Experimental Choices: A C18 column is a versatile starting point for moderately polar compounds.[7] The mobile phase combines a weak acid (formic acid) to control the ionization state of the analyte and ensure sharp peak shape, with acetonitrile as the organic modifier due to its low UV cutoff and good elution strength. A gradient elution is proposed to ensure the timely elution of the main analyte while also separating potential impurities with different polarities. Detection at 254 nm is selected as a common wavelength for aromatic compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Method
Causality behind Experimental Choices: This method leverages the high selectivity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[6] Electrospray Ionization (ESI) in positive mode is proposed, as the nitrogen atoms in the structure are likely to be protonated. A fast gradient with a shorter column is used to ensure high throughput, which is common in MS-based analyses.
Experimental Protocol:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS Parameters (Hypothetical):
-
Precursor Ion (Q1): m/z 202.1 (M+H)+
-
Product Ions (Q3): Transitions to be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the cleavage of the imidazolidinone ring or loss of the nitrile group.
-
-
Sample Preparation: Prepare a stock solution in methanol. Dilute to working concentrations (e.g., in the ng/mL range) using the initial mobile phase composition.
Method Validation Protocol (per ICH Q2(R2))
Before cross-validation, at least one method (typically the one intended for routine use, e.g., HPLC-UV) must be fully validated to demonstrate its suitability.[3][8] The validation protocol should pre-define the procedures and acceptance criteria for each performance characteristic.[8]
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity index > 0.99; No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections (repeatability) and across different days/analysts (intermediate). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, pH, or column temperature are slightly varied. |
The Cross-Validation Workflow
Cross-validation is performed to ensure that two different analytical methods provide comparable results for the same set of samples.[5][9] This is crucial when data from different studies or labs need to be pooled or compared.[4]
Experimental Design
The core of the cross-validation study is the parallel analysis of a single, well-characterized set of samples by both the validated primary method (HPLC-UV) and the secondary method (LC-MS/MS).
Step-by-Step Protocol:
-
Sample Selection: Prepare a minimum of 10-15 samples spanning the analytical range of both methods. These should include:
-
Blank matrix (if applicable).
-
Low, medium, and high concentration standards prepared from a common stock solution.
-
If available, actual process samples or stability samples containing the analyte and its potential impurities.
-
-
Sample Preparation: Prepare the samples according to their respective protocols. To minimize variability, it is ideal to prepare a single bulk sample at each concentration level and then draw aliquots for analysis by each method.
-
Analysis:
-
Analyze the entire sample set using the validated HPLC-UV method. Ensure system suitability criteria are met before and during the run.
-
Analyze the same sample set using the LC-MS/MS method.
-
-
Data Collection: For each sample, record the final calculated concentration from both methods.
The logical flow of the entire process from method development to cross-validation is illustrated below.
Caption: Decision workflow for statistical analysis in cross-validation.
Data Summary and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 2: Hypothetical Cross-Validation Data Comparison
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | Mean (µg/mL) | % Difference |
|---|---|---|---|---|
| QC_LOW_1 | 10.1 | 9.8 | 9.95 | 3.0% |
| QC_LOW_2 | 10.3 | 10.1 | 10.20 | 2.0% |
| QC_MID_1 | 50.5 | 49.1 | 49.80 | 2.8% |
| QC_MID_2 | 51.2 | 50.8 | 51.00 | 0.8% |
| QC_HIGH_1 | 99.8 | 95.5 | 97.65 | 4.4% |
| QC_HIGH_2 | 101.5 | 98.9 | 100.20 | 2.6% |
| PROC_S1 | 75.4 | 72.1 | 73.75 | 4.5% |
| PROC_S2 | 74.9 | 78.0 | 76.45 | -4.1% |
Interpretation: In this hypothetical dataset, all samples show a percent difference well within ±5%, indicating excellent agreement between the two methods. This would provide high confidence that data generated by either the HPLC-UV or LC-MS/MS method can be used interchangeably or compared directly in regulatory submissions.
Conclusion
The cross-validation of analytical methods is a cornerstone of a robust quality system in pharmaceutical development. It provides documented evidence that different analytical procedures, whether used for release testing, stability studies, or bioanalysis, produce comparable and reliable data. By grounding the development and validation of methods for 3-(2-Oxoimidazolidin-1-yl)benzonitrile in sound scientific principles and regulatory expectations, researchers can ensure the integrity and continuity of their analytical results. This guide provides the strategic framework and detailed protocols necessary to achieve this, ultimately supporting confident decision-making throughout the drug development lifecycle.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration URL: [Link]
-
Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]
-
Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH (International Council for Harmonisation) URL: [Link]
-
Title: Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Source: Université Laval URL: [Link]
-
Title: Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines Source: Journal of American Science URL: [Link]
-
Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: PMC (National Center for Biotechnology Information) URL: [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. database.ich.org [database.ich.org]
- 9. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Synthesis of 3-(2-Oxoimidazolidin-1-yl)benzonitrile: Proposed Routes and Expert Analysis
Executive Summary
3-(2-Oxoimidazolidin-1-yl)benzonitrile is a molecule of interest for researchers in medicinal chemistry and drug development due to its core structure, which is present in various biologically active compounds. A thorough review of the current scientific literature reveals a scarcity of detailed, published experimental procedures for the direct synthesis of this specific molecule. This guide, therefore, provides a head-to-head comparison of two plausible and scientifically-grounded synthetic routes, constructed from established chemical principles for the formation of the 1-aryl-2-imidazolidinone scaffold.
This document is intended for an audience of researchers, scientists, and drug development professionals. It offers a detailed analysis of each proposed route, including step-by-step protocols, an examination of the chemical reasoning behind the experimental choices, and a comparative summary of their potential advantages and disadvantages.
Introduction to the Target Molecule
The 3-(2-Oxoimidazolidin-1-yl)benzonitrile molecule features a key pharmacophore, the imidazolidin-2-one ring, attached to a benzonitrile moiety. The imidazolidin-2-one scaffold is a common feature in a number of FDA-approved drugs[1]. The synthesis of derivatives of this scaffold is therefore of significant interest. This guide will explore two proposed, robust synthetic strategies for the preparation of this target molecule, starting from the readily available 3-aminobenzonitrile.
Proposed Synthesis Route 1: Two-Step Synthesis via N-Alkylation and Carbonylative Cyclization
This route is a classical and versatile approach to the synthesis of 1-substituted imidazolidin-2-ones. It involves the initial N-alkylation of 3-aminobenzonitrile with a suitable 2-carbon electrophile containing a masked or protected amino group, followed by deprotection and cyclization with a carbonylating agent.
Scientific Rationale and Mechanistic Insight
The first step is a standard nucleophilic substitution reaction where the amino group of 3-aminobenzonitrile attacks the electrophilic carbon of 2-bromoethylamine hydrobromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt and to deprotonate the aniline nitrogen, increasing its nucleophilicity. The second step involves the use of a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI). CDI is a safe and effective alternative to phosgene for the formation of the urea linkage that constitutes the imidazolidin-2-one ring. The reaction proceeds via an initial attack of one of the amino groups on CDI to form an activated acyl-imidazole intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the activated carbonyl, to form the stable five-membered ring.
Sources
Safety Operating Guide
3-(2-Oxoimidazolidin-1-yl)benzonitrile proper disposal procedures
The following guide details the technical disposal and handling procedures for 3-(2-Oxoimidazolidin-1-yl)benzonitrile (CAS: 62868-34-2). This protocol is designed for research and development environments, prioritizing personnel safety and regulatory compliance.
Part 1: Chemical Identity & Hazard Profile
Before initiating any disposal workflow, you must understand the specific risks associated with this compound.[1] Unlike simple organic waste, nitrile-functionalized heterocycles present a dual hazard: potential cyanide generation under acidic conditions and thermal stability requiring specific incineration parameters.
| Property | Data / Specification |
| Chemical Name | 3-(2-Oxoimidazolidin-1-yl)benzonitrile |
| CAS Number | 62868-34-2 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.19 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Acute Toxicity (Oral/Dermal): Treat as Category 3/4.Irritant: Skin, Eye, Respiratory.Reactivity: Incompatible with strong acids (HCN risk) and strong oxidizers.[2] |
| RCRA Status | Not specifically P- or U-listed.[3] Characterize as D003 (Reactive - Cyanide) if acidic, otherwise manage as Hazardous Waste (Toxic/Irritant) . |
Part 2: Pre-Disposal Handling & Segregation
Core Directive: Never dispose of this compound in municipal waste or down the drain. The stability of the imidazolidinone ring combined with the nitrile group requires high-temperature destruction.
Waste Segregation Protocol
Proper segregation prevents dangerous cross-reactions in the waste stream.
-
Do NOT Mix With: Strong acids (e.g., HCl, H₂SO₄) or aqueous acidic waste. Reasoning: Acidic hydrolysis of the nitrile group (
) can liberate hydrogen cyanide (HCN) gas. -
Do NOT Mix With: Strong oxidizers (e.g., permanganates, nitrates). Reasoning: Potential for exothermic reaction and fire.
-
Compatible With: Non-halogenated organic solvents (e.g., DMSO, Methanol, Acetonitrile) unless the waste facility requires solid/liquid separation.
Waste Stream Decision Tree
Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating 3-(2-Oxoimidazolidin-1-yl)benzonitrile waste to prevent incompatibility hazards.
Part 3: Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Primary Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Secondary Containment: Place the primary container inside a clear, chemically resistant plastic bag (minimum 2 mil thickness).
-
Labeling: Affix a hazardous waste tag.
-
Destruction Method: High-Temperature Incineration. The facility must be capable of operating at >1000°C with scrubbers to capture nitrogen oxides (NOx).
Scenario B: Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream.
-
pH Check (Crucial): Before adding to a carboy, check the pH of the solution.
-
If Acidic:[6] Slowly neutralize with saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) to pH 8-9. This keeps the nitrile stable and prevents HCN formation.
-
-
Container: Approved safety carboy (HDPE or Stainless Steel).
-
Venting: Use a vented cap if there is any risk of off-gassing, though this compound is generally non-volatile.
Part 4: Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate area (15 ft radius) and post "Do Not Enter" signage.
-
PPE Up: Wear Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a P95/P100 respirator if dust is present.
-
Contain:
-
Solid: Cover with a damp paper towel to prevent dust dispersion.
-
Liquid: Surround with absorbent pillows or vermiculite.
-
-
Decontaminate:
-
Sweep/scoop material into a disposal bag.
-
Wash the surface with a 1% Sodium Hydroxide solution followed by water. This alkaline wash helps hydrolyze trace nitriles safely to carboxylates without releasing HCN.
-
-
Disposal: Treat all cleanup materials (gloves, paper towels) as hazardous solid waste (see Scenario A).
Figure 2: Step-by-step spill response workflow ensuring personnel safety and site decontamination.
Part 5: Regulatory & Compliance Reference
-
EPA RCRA (USA): While not explicitly listed (P/U list), this compound should be managed as Hazardous Waste due to toxicity characteristics. If the waste stream is acidic, it may trigger the D003 (Reactivity) characteristic for cyanide generation [1].
-
DOT (Transport):
-
Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (3-(2-Oxoimidazolidin-1-yl)benzonitrile).
-
Class: 6.1 (Toxic Substance).
-
Packing Group: III.
-
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
PubChem. Benzonitrile Compound Summary. National Library of Medicine. Available at: [Link] (Used for functional group hazard inference).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
- 1. essex.ac.uk [essex.ac.uk]
- 2. aksci.com [aksci.com]
- 3. nyu.edu [nyu.edu]
- 4. 62868-34-2|3-(2-oxoimidazolidin-1-yl)benzonitrile|3-(2-oxoimidazolidin-1-yl)benzonitrile|-范德生物科技公司 [bio-fount.com]
- 5. 3-(2-oxoimidazolidin-1-yl)benzonitrile_62868-34-2_O991605_ãè±èæ ååç½ã [mdfcw.com]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
